molecular formula C30H31N3O8 B8103906 DBCO-NHCO-PEG2-NHS ester

DBCO-NHCO-PEG2-NHS ester

カタログ番号: B8103906
分子量: 561.6 g/mol
InChIキー: XRVXTMUZEYCLIC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

DBCO-NHCO-PEG2-NHS ester is a useful research compound. Its molecular formula is C30H31N3O8 and its molecular weight is 561.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O8/c34-26(14-17-39-19-20-40-18-15-30(38)41-33-28(36)11-12-29(33)37)31-16-13-27(35)32-21-24-7-2-1-5-22(24)9-10-23-6-3-4-8-25(23)32/h1-8H,11-21H2,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVXTMUZEYCLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to DBCO-NHCO-PEG2-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-NHCO-PEG2-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation. This reagent is meticulously designed with two distinct reactive moieties, a dibenzocyclooctyne (DBCO) group and an N-hydroxysuccinimide (NHS) ester, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This unique architecture enables a two-step sequential or orthogonal conjugation strategy, making it an invaluable tool for the synthesis of complex biomolecular conjugates, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and sophisticated diagnostic agents.[1][2][3][4][5][]

The DBCO group facilitates copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), which allows for the highly efficient and bioorthogonal ligation to azide-modified molecules under mild, physiological conditions.[1][2][7] The NHS ester, on the other hand, is a well-established amine-reactive functional group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins and antibodies.[8][9][10] The short PEG2 spacer enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate.[7][8]

This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for the effective use of this compound in your research and development endeavors.

Core Properties and Specifications

This compound is a versatile reagent with specific chemical and physical properties that are critical for its successful application.

PropertyValueReference(s)
Molecular Formula C₃₀H₃₁N₃O₈[11]
Molecular Weight 561.59 g/mol [11]
CAS Number 2666999-50-2[11]
Appearance White to off-white solid[12]
Solubility Soluble in organic solvents (DMSO, DMF); limited aqueous solubility[12]
Reactive Groups DBCO (Dibenzocyclooctyne), NHS Ester (N-hydroxysuccinimide)[5]
Reactive Towards Azides (via SPAAC), Primary Amines[8][9]
Storage Conditions -20°C, desiccated and protected from light[12]

Reaction Mechanisms and Experimental Considerations

The utility of this compound lies in its two distinct chemical reactivities. Understanding the optimal conditions for each reaction is paramount for achieving high conjugation efficiency.

NHS Ester Reaction with Primary Amines

The NHS ester reacts with primary amines on biomolecules to form a stable amide bond.

  • Optimal pH: The reaction is highly pH-dependent, with an optimal range of 7.2 to 8.5.[13][14] At lower pH, the primary amine is protonated and less nucleophilic, slowing down the reaction.

  • Competing Hydrolysis: A key consideration is the hydrolysis of the NHS ester, which competes with the aminolysis reaction. The rate of hydrolysis increases with pH.[13] Therefore, it is crucial to perform the reaction within the recommended pH range and to use freshly prepared reagent solutions.

  • Buffers: Amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers are recommended.[13][14] Buffers containing primary amines, like Tris, should be avoided as they will compete for reaction with the NHS ester.[13][15]

  • Quenching: The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris or glycine.[13][16]

DBCO Reaction with Azides (SPAAC)

The DBCO group reacts with azide-functionalized molecules via a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.

  • Bioorthogonal: This reaction is highly selective and does not interfere with other functional groups typically found in biological systems, allowing for conjugation in complex environments, including live cells.

  • Copper-Free: Unlike the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it suitable for in vivo applications.[1]

  • Reaction Conditions: The reaction proceeds efficiently at physiological pH and temperature (4-37°C).[17] Higher concentrations of reactants and elevated temperatures can increase the reaction rate.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Labeling of a Protein/Antibody with this compound

This protocol describes the modification of a protein or antibody with the DBCO moiety.

Materials:

  • Protein/Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein/antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein integrity.[18]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[18]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[19]

  • Purification: Remove the excess, unreacted DBCO reagent and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the DBCO group at approximately 309 nm.[19]

Protocol 2: Conjugation of a DBCO-Labeled Protein to an Azide-Modified Molecule

This protocol outlines the copper-free click chemistry reaction.

Materials:

  • DBCO-labeled protein (from Protocol 1)

  • Azide-modified molecule (e.g., fluorescent probe, drug molecule)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Mix the DBCO-labeled protein with a 1.5- to 3-fold molar excess of the azide-modified molecule in the reaction buffer.[14]

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[14] Longer incubation times can improve the conjugation efficiency.

  • Purification: Purify the resulting conjugate to remove any unreacted azide-modified molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis, depending on the nature of the conjugate.

Applications and Workflows

This compound is a key enabling reagent in several advanced bioconjugation applications.

Antibody-Drug Conjugate (ADC) Synthesis

In a common ADC synthesis workflow, the antibody is first functionalized with the DBCO group using this compound. The cytotoxic drug, which has been pre-functionalized with an azide (B81097) group, is then conjugated to the DBCO-modified antibody via SPAAC.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation (SPAAC) Antibody Antibody with Lysine Residues DBCO_Antibody DBCO-Modified Antibody Antibody->DBCO_Antibody NHS Ester Reaction (pH 7.2-8.5) DBCO_NHS This compound DBCO_NHS->DBCO_Antibody ADC Antibody-Drug Conjugate (ADC) DBCO_Antibody->ADC Azide_Drug Azide-Functionalized Drug Azide_Drug->ADC Copper-Free Click Chemistry

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

PROTAC Development

This compound can be used to synthesize PROTACs, which are bifunctional molecules that induce the degradation of a target protein. In a typical synthetic route, the this compound is first reacted with an E3 ligase ligand containing a primary amine. The resulting DBCO-functionalized ligand is then conjugated to an azide-modified ligand for the target protein of interest (POI) via SPAAC.

PROTAC_Synthesis_Workflow DBCO_NHS This compound DBCO_Ligand DBCO-Functionalized E3 Ligase Ligand DBCO_NHS->DBCO_Ligand NHS Ester Reaction E3_Ligand E3 Ligase Ligand (with primary amine) E3_Ligand->DBCO_Ligand PROTAC PROTAC Molecule DBCO_Ligand->PROTAC SPAAC Reaction Azide_POI_Ligand Azide-Modified POI Ligand Azide_POI_Ligand->PROTAC

Caption: Synthetic workflow for the development of a PROTAC molecule.

Cell Surface Labeling

This reagent is also valuable for cell surface labeling experiments. Cells can be metabolically labeled with an azide-containing sugar, which is incorporated into the cell surface glycans. A fluorescent probe can be conjugated to this compound, and the resulting DBCO-fluorophore can then be used to label the azide-modified cells via SPAAC for visualization by microscopy.

Cell_Labeling_Workflow cluster_step1 Step 1: Metabolic Labeling cluster_step2 Step 2: Fluorophore Conjugation cluster_step3 Step 3: Cell Labeling Cells Live Cells Azide_Cells Cells with Azide-Modified Surface Glycans Cells->Azide_Cells Azide_Sugar Azide-Containing Sugar Azide_Sugar->Azide_Cells Metabolic Incorporation Labeled_Cells Fluorescently Labeled Cells Azide_Cells->Labeled_Cells DBCO_NHS This compound DBCO_Fluorophore DBCO-Fluorophore Conjugate DBCO_NHS->DBCO_Fluorophore NHS Ester Reaction Fluorophore Amine-Reactive Fluorophore Fluorophore->DBCO_Fluorophore DBCO_Fluorophore->Labeled_Cells SPAAC Reaction

Caption: Experimental workflow for live cell surface labeling.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its dual reactivity, combined with the beneficial properties of the PEG spacer, makes it an indispensable tool for researchers and scientists in drug discovery, diagnostics, and fundamental biological research. By carefully considering the experimental parameters outlined in this guide, users can harness the full potential of this reagent to advance their scientific objectives.

References

An In-depth Technical Guide to DBCO-NHCO-PEG2-NHS Ester for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DBCO-NHCO-PEG2-NHS ester, a heterobifunctional crosslinker designed for the seamless conjugation of biomolecules through copper-free click chemistry. We will delve into its chemical properties, mechanism of action, key applications, and provide detailed experimental protocols for its use.

Introduction to this compound

This compound is a versatile reagent that facilitates a two-step bioconjugation strategy. It is comprised of three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide (B81097) groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity under physiological conditions without the need for a cytotoxic copper catalyst.[1]

  • N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily forms a stable amide bond with primary amines, such as the side chain of lysine (B10760008) residues found in proteins and antibodies.[2]

  • Polyethylene Glycol (PEG) Spacer: A short, hydrophilic PEG2 linker that enhances the aqueous solubility of the reagent and the resulting conjugate.[2] This flexible spacer also minimizes steric hindrance between the conjugated molecules, preserving their biological activity.[2]

The dual functionality of this linker allows for the initial modification of an amine-containing biomolecule (e.g., an antibody) with a DBCO group, which can then be specifically "clicked" to a second molecule functionalized with an azide. This approach is widely used in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics.[3][]

Chemical Properties and Structure

The structural features of this compound are pivotal to its function in bioconjugation.

PropertyValue
Molecular Formula C30H31N3O8
Molecular Weight 561.59 g/mol
Appearance Yellow to brown oil or solid
Solubility Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous buffers.
Storage Conditions Store at -20°C, desiccated and protected from light. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods.
Reactive Groups DBCO (reacts with azides), NHS Ester (reacts with primary amines)
Spacer Arm PEG2 (Polyethylene glycol, 2 units)
DBCO Absorbance Max (λmax) ~309 nm
DBCO Molar Extinction Coefficient (ε) ~12,000 M⁻¹cm⁻¹[5]

Mechanism of Action

The conjugation process using this compound occurs in two sequential steps:

  • Amine Labeling: The NHS ester group reacts with a primary amine on a biomolecule (e.g., the ε-amino group of a lysine residue on an antibody) at a neutral to slightly basic pH (typically 7.2-8.5).[6] This reaction forms a stable covalent amide bond, attaching the DBCO-PEG2 linker to the biomolecule.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO-functionalized biomolecule is then introduced to a second molecule containing an azide group. The high ring strain of the DBCO group enables a [3+2] cycloaddition reaction with the azide, forming a stable triazole linkage without the need for a copper catalyst.[1] This "click" reaction is highly specific and bioorthogonal.[2]

cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Copper-Free Click Chemistry (SPAAC) Protein_NH2 Protein-NH₂ Protein_DBCO DBCO-labeled Protein Protein_NH2->Protein_DBCO pH 7.2-8.5 DBCO_NHS This compound DBCO_NHS->Protein_DBCO NHS_byproduct NHS (byproduct) Protein_DBCO_c1 DBCO-labeled Protein Protein_DBCO->Protein_DBCO_c1 Purification Azide_Molecule Azide-modified Molecule (e.g., Drug) Final_Conjugate Final Bioconjugate Azide_Molecule->Final_Conjugate Protein_DBCO_c1->Final_Conjugate Physiological Conditions cluster_0 Step 1: Amine Labeling cluster_1 Step 2: SPAAC Reaction Protein_NH2 Protein-NH₂ Plus1 + Protein_NH2->Plus1 DBCO_NHS Arrow1 pH 7.2-8.5 DBCO_NHS->Arrow1 Plus1->DBCO_NHS Protein_DBCO Arrow1->Protein_DBCO Plus2 + Protein_DBCO->Plus2 NHS Plus2->NHS Protein_DBCO_c1 Plus3 + Protein_DBCO_c1->Plus3 Azide_Drug Arrow2 Click Azide_Drug->Arrow2 Plus3->Azide_Drug Final_Conjugate Arrow2->Final_Conjugate

References

Methodological & Application

Application Notes and Protocols: DBCO-NHCO-PEG2-NHS Ester for Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DBCO-NHCO-PEG2-NHS ester is a heterobifunctional crosslinker that enables the covalent attachment of a dibenzocyclooctyne (DBCO) moiety to antibodies. This process is a crucial first step in a two-stage bioconjugation strategy utilizing strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2][] The N-hydroxysuccinimide (NHS) ester end of the molecule reacts with primary amines, such as the lysine (B10760008) residues on the surface of an antibody, to form a stable amide bond. The DBCO group can then specifically and efficiently react with an azide-modified molecule of interest, such as a therapeutic payload, a fluorescent dye, or an oligonucleotide, in a biocompatible manner without the need for a cytotoxic copper catalyst.[] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces potential steric hindrance of the conjugated molecule.[4][5]

This document provides a detailed protocol for the labeling of antibodies with this compound, including pre-conjugation considerations, the labeling reaction, purification of the conjugate, and subsequent click chemistry applications.

Key Applications

  • Antibody-Drug Conjugate (ADC) Development: Site-specific or non-specific conjugation of cytotoxic payloads to antibodies for targeted cancer therapy.[6][7]

  • Immunoassays: Development of sensitive diagnostic tools by conjugating antibodies to reporter molecules.

  • Fluorescent Imaging: Labeling antibodies with fluorescent dyes for in vitro and in vivo imaging applications.

  • Targeted Delivery: Attachment of antibodies to nanoparticles or liposomes for targeted drug delivery.[8]

Chemical Reaction Pathway

The following diagram illustrates the two-step process of antibody labeling and subsequent copper-free click chemistry reaction.

G cluster_0 Step 1: Antibody Labeling cluster_1 Step 2: Copper-Free Click Chemistry Antibody Antibody with primary amines (-NH2) Labeled_Ab DBCO-Labeled Antibody Antibody->Labeled_Ab Reaction with NHS ester DBCO_NHS This compound DBCO_NHS->Labeled_Ab Labeled_Ab2 DBCO-Labeled Antibody Conjugate Antibody Conjugate Labeled_Ab2->Conjugate Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Azide_Molecule Azide-Modified Molecule Azide_Molecule->Conjugate G cluster_0 Preparation cluster_1 Labeling cluster_2 Purification & Characterization cluster_3 Conjugation A Antibody Preparation (Buffer Exchange, Concentration) B DBCO-NHS Ester Labeling A->B C Quenching B->C D Purification of Labeled Antibody (SEC, Dialysis, etc.) C->D E Characterization (DOL, Purity) D->E F Copper-Free Click Chemistry with Azide-Molecule E->F G Purification of Final Conjugate F->G

References

Application Notes and Protocols for Protein Modification using DBCO-NHCO-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-NHCO-PEG2-NHS ester is a heterobifunctional crosslinker designed for the facile and efficient modification of proteins and other biomolecules. This reagent incorporates three key functionalities:

  • N-Hydroxysuccinimide (NHS) ester: Enables covalent conjugation to primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins) through the formation of a stable amide bond.

  • Polyethylene Glycol (PEG) spacer (PEG2): A short, hydrophilic PEG linker enhances the solubility of the reagent and the resulting conjugate, reduces steric hindrance, and can minimize immunogenicity.

  • Dibenzocyclooctyne (DBCO): A strained alkyne that allows for highly specific and efficient copper-free "click" chemistry reactions (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) with azide-containing molecules.

This two-step approach to bioconjugation provides a powerful platform for a variety of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, proteolysis-targeting chimeras (PROTACs), and fluorescently labeled proteins for imaging and diagnostic assays.[1][2] The bioorthogonal nature of the DBCO-azide reaction ensures that the conjugation is highly selective and can be performed under mild, physiological conditions without interfering with biological processes.[3]

Chemical Properties and Specifications

PropertyValue
Molecular Formula C₃₀H₃₁N₃O₈
Molecular Weight 561.59 g/mol
Purity >90% (Note: NHS esters are susceptible to hydrolysis over time)[4]
Solubility Soluble in DMSO and DMF
Storage Store at -20°C, desiccated and protected from light.
DBCO Absorbance Max ~309 nm
DBCO Molar Extinction ~12,000 M⁻¹cm⁻¹

Data Presentation

Table 1: Key Parameters for DBCO-Based Bioconjugation

This table summarizes key quantitative parameters for the use of DBCO-based reagents in bioconjugation.

ParameterRecommended ValueReference(s)
Optimal pH for NHS Ester Conjugation 7.0 - 9.0[3]
Recommended Molar Excess of DBCO-NHS Ester to Antibody 5 to 30-fold[5][6]
Typical Incubation Time for Antibody-DBCO Conjugation 30-60 minutes at room temperature or 2 hours on ice[1][5]
Typical Incubation Time for DBCO-Azide Click Reaction 2 - 12 hours at room temperature or overnight at 4°C[3][5]
Table 2: Stability of Bioconjugation Linkages

The stability of the linkage is critical for in vivo applications. This table provides a qualitative comparison of the stability of different bioconjugation chemistries.

Linker ChemistryReactive PartnersStability in SerumReference(s)
DBCO-Azide (SPAAC) DBCO + AzideGenerally stable, though the hydrophobicity of DBCO can sometimes lead to faster clearance. The half-life in the presence of Glutathione (GSH) is approximately 71 minutes.[7]
Maleimide-Thiol Maleimide + ThiolSusceptible to retro-Michael addition and exchange with serum thiols. The half-life in the presence of GSH is approximately 4 minutes.[7]
Amide Bond (NHS Ester Reaction) NHS Ester + AmineVery high stability under physiological conditions.[7]

Experimental Protocols

Protocol 1: Protein Modification with this compound

This protocol describes the first step of the two-step conjugation process: the labeling of a protein with the DBCO moiety.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS, pH 7.2-8.0.[1]

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as these will compete with the protein for reaction with the NHS ester.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation, as NHS esters are moisture-sensitive.[8]

    • Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add the calculated volume of the 10 mM this compound stock solution to the protein solution to achieve the desired molar excess (typically 5- to 20-fold).[1]

    • The final concentration of DMSO in the reaction mixture should ideally be below 20% to avoid protein denaturation.[2]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1]

  • Quenching:

    • Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[1]

    • Incubate for an additional 15 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed.[2]

  • Purification:

    • Remove the unreacted this compound and quenching agent using a desalting column according to the manufacturer's protocol.[1]

    • The purified DBCO-conjugated protein is now ready for the subsequent click chemistry reaction or for characterization. Protein recovery from this step is typically greater than 85%.[1]

Protocol 2: Characterization of DBCO-Labeled Protein

A. Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry

The DOL, which is the average number of DBCO molecules per protein, can be calculated using UV-Vis spectrophotometry.[1]

  • Measure the absorbance of the purified DBCO-protein solution at 280 nm (A₂₈₀) and 309 nm (A₃₀₉).

  • Calculate the DOL using the following formula:[1]

    DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)

    • A₃₀₉ and A₂₈₀: Absorbances at 309 nm and 280 nm.

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[1]

    • ε_DBCO: Molar extinction coefficient of the DBCO group at 309 nm (~12,000 M⁻¹cm⁻¹).[1]

    • CF: Correction factor for the DBCO group's absorbance at 280 nm (typically ~0.90).[1]

B. Characterization by HPLC and Mass Spectrometry

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to assess the purity of the conjugate. The increased hydrophobicity of the DBCO-labeled protein will result in a longer retention time compared to the unlabeled protein.[9]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the most accurate determination of the molecular weight of the conjugate, confirming successful labeling and revealing the distribution of different labeled species.[1]

Protocol 3: Copper-Free Click Chemistry Reaction

This protocol describes the second step: the reaction of the DBCO-labeled protein with an azide-containing molecule.

Materials:

  • Purified DBCO-labeled protein

  • Azide-containing molecule (e.g., drug, fluorophore, biotin)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-containing molecule in the reaction buffer.

    • Add the azide-containing molecule to the DBCO-labeled protein. A 2- to 4-fold molar excess of the azide-modified molecule is typically recommended.[3]

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[3]

  • Purification and Analysis:

    • The final conjugate can be purified using methods such as size-exclusion chromatography (SEC) or affinity chromatography, depending on the nature of the conjugate.

    • The final product can be analyzed by SDS-PAGE, which should show a shift in molecular weight, and mass spectrometry to confirm the final conjugate.

Mandatory Visualizations

G cluster_0 Step 1: Protein Labeling with DBCO cluster_1 Step 2: Copper-Free Click Chemistry Protein Protein with Primary Amines (e.g., Lysine Residues) Reaction1 NHS Ester Reaction (pH 7.2-8.0) Protein->Reaction1 DBCO_NHS This compound DBCO_NHS->Reaction1 DBCO_Protein DBCO-Labeled Protein Reaction1->DBCO_Protein Quenching Quenching (e.g., Tris Buffer) DBCO_Protein->Quenching Purification1 Purification (Desalting Column) Quenching->Purification1 Purified_DBCO_Protein Purified DBCO-Labeled Protein Purification1->Purified_DBCO_Protein Reaction2 SPAAC Reaction (Copper-Free Click) Purified_DBCO_Protein->Reaction2 Azide_Molecule Azide-Containing Molecule (Drug, Fluorophore, etc.) Azide_Molecule->Reaction2 Final_Conjugate Final Protein Conjugate Reaction2->Final_Conjugate Purification2 Purification (e.g., SEC) Final_Conjugate->Purification2

References

Application Notes: Two-Step Bioconjugation Using DBCO-NHCO-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The DBCO-NHCO-PEG2-NHS ester is a heterobifunctional crosslinker designed for a two-step conjugation strategy. It features two distinct reactive moieties:

  • N-hydroxysuccinimide (NHS) ester: Reacts efficiently with primary amines (-NH2), such as the side chain of lysine (B10760008) residues on proteins, to form stable amide bonds.[1]

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables highly specific and efficient "click" chemistry reactions with azide-containing molecules. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is bioorthogonal and copper-free, making it ideal for use in biological systems without the need for a cytotoxic copper catalyst.[2][3]

The short PEG2 (polyethylene glycol) spacer enhances the hydrophilicity of the linker. This dual-reactivity allows for the precise covalent linkage of two different molecules, such as a protein to another biomolecule, a small molecule drug, or an imaging agent.

Reaction and Workflow Overview

The conjugation process involves two main stages. First, a biomolecule with primary amines (e.g., an antibody) is reacted with the NHS ester end of the linker. After purification, this DBCO-activated biomolecule is then reacted with a second molecule containing an azide (B81097) group.

Logical Diagram of the Two-Step Conjugation

Conjugation_Pathway cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Copper-Free Click Chemistry (SPAAC) A Protein-NH2 (e.g., Antibody) C DBCO-Labeled Protein A->C pH 7.2 - 8.5 Amine-free buffer B DBCO-PEG2-NHS Ester B->C D Azide-Molecule (e.g., Drug, Dye, Oligo) E Final Conjugate C->E Aqueous Buffer RT or 4°C D->E

Caption: Two-step conjugation using a DBCO-NHS ester linker.

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol details the reaction of the NHS ester moiety with primary amines on a protein.

1.1 Materials and Reagents

  • Protein of interest (e.g., antibody) in an amine-free buffer.

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4][5]

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate-buffered saline (PBS) or 0.1 M sodium bicarbonate, with a pH between 7.2 and 8.5.[5][6] Buffers containing primary amines like Tris or glycine (B1666218) are incompatible.[6][7]

  • Quenching Buffer (Optional): 1 M Tris-HCl or Glycine, pH ~8.0.[4][8]

  • Purification equipment: Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette.[8][9]

1.2 Experimental Workflow Diagram

Workflow_NHS prep_protein 1. Prepare Protein Solution (2-5 mg/mL in amine-free buffer) prep_linker 2. Prepare Linker Stock (e.g., 10 mM in fresh anhydrous DMSO) prep_protein->prep_linker react 3. Mix & Incubate Add linker to protein solution. Incubate 1-2 hours at RT or overnight at 4°C. prep_linker->react quench 4. Quench Reaction (Optional) Add quenching buffer (e.g., Tris) to inactivate excess linker. react->quench purify 5. Purify Conjugate Remove excess linker via desalting column or dialysis. quench->purify analyze 6. Characterize & Store Determine Degree of Labeling (DOL). Store at 4°C or -20°C. purify->analyze

Caption: Workflow for labeling proteins with DBCO-NHS ester.

1.3 Step-by-Step Procedure

  • Prepare Protein: Ensure the protein solution is at a concentration of 2-5 mg/mL in an amine-free reaction buffer (pH 7.2-8.5).[6] If the buffer contains amines, perform a buffer exchange.[7]

  • Prepare Linker: Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.[4]

  • Conjugation Reaction: Add a 10- to 30-fold molar excess of the DBCO-NHS ester solution to the protein solution.[3][4] The final concentration of DMSO in the reaction should ideally be below 20%.[3][4]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[8][10]

  • Quench Reaction (Optional): To stop the reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[4][8]

  • Purification: Remove unreacted DBCO-NHS ester and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[8]

  • Characterization: Determine the Degree of Labeling (DOL) (see Protocol 3). Store the purified DBCO-labeled protein at 4°C for short-term use or at -20°C for long-term storage. Note that the DBCO group can lose reactivity over time.[4]

Protocol 2: Copper-Free Click Chemistry (SPAAC)

This protocol describes the reaction between the DBCO-labeled protein and an azide-modified molecule.

2.1 Materials and Reagents

  • Purified DBCO-labeled protein (from Protocol 1).

  • Azide-modified molecule of interest (e.g., drug, dye, oligonucleotide).

  • Reaction Buffer: PBS (pH 7.4) or other suitable azide-free buffer.[3] Warning: Do not use buffers containing sodium azide.[4]

2.2 Step-by-Step Procedure

  • Prepare Reagents: Ensure both the DBCO-labeled protein and the azide-modified molecule are in a compatible, azide-free buffer.

  • Click Reaction: Mix the DBCO-labeled protein with the azide-modified molecule. A 2- to 10-fold molar excess of the azide molecule is typically recommended.[4][9]

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[10][11] The reaction can be performed at 37°C to increase the rate if necessary.[9]

  • Purification: Purify the final conjugate to remove any unreacted azide-molecule using an appropriate method such as liquid chromatography (e.g., HPLC) or size-exclusion chromatography.[4]

  • Analysis: Analyze the final conjugate using methods like SDS-PAGE, which should show a band shift indicating a higher molecular weight.[3]

Protocol 3: Calculating the Degree of Labeling (DOL)

The DOL represents the average number of DBCO molecules conjugated to each protein molecule.[12] It can be determined using UV-Vis spectrophotometry.[13][14]

3.1 Procedure

  • Measure Absorbance: After purification (Protocol 1, Step 6), measure the absorbance of the DBCO-labeled protein solution at 280 nm (A280) and ~309 nm (Amax for DBCO).[3][11]

  • Calculate Protein Concentration:

    • Protein Conc. (M) = [A280 - (A309 × CF)] / ε_protein

    • Where:

      • ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[15]

      • CF is the correction factor (A280 of DBCO / A309 of DBCO). For many DBCO linkers, this is ~0.90.[11]

  • Calculate DBCO Concentration:

    • DBCO Conc. (M) = A309 / ε_DBCO

    • Where ε_DBCO is the molar extinction coefficient of the DBCO group (typically ~12,000 M⁻¹cm⁻¹).

  • Calculate DOL:

    • DOL = [DBCO Conc. (M)] / [Protein Conc. (M)]

For antibodies, an optimal DOL is generally between 2 and 10.[15]

Quantitative Data Summary

The following tables provide recommended starting parameters for the conjugation reactions. These may require optimization for specific applications.

Table 1: Recommended Conditions for NHS Ester Reaction

Parameter Recommended Value Notes
Protein Concentration 2 - 5 mg/mL Higher concentrations can improve efficiency.[6]
Reaction pH 7.2 - 8.5 Crucial for amine reactivity and minimizing NHS ester hydrolysis.[5][6]
Buffer Type PBS, Bicarbonate, Borate Must be free of primary amines (e.g., Tris, Glycine).[6][7]
Molar Excess of Linker 10 - 30 fold Should be optimized empirically for the target protein.[3][4]
Reaction Time 1-2 hours at RT Can be extended overnight at 4°C to reduce hydrolysis.[8]

| Reaction Temperature | Room Temp. or 4°C | Lower temperature may require longer incubation.[6] |

Table 2: Recommended Conditions for Copper-Free Click Chemistry

Parameter Recommended Value Notes
Molar Excess of Azide 2 - 10 fold Depends on the reactivity and concentration of the azide molecule.[4][9]
Reaction Time 4-12 hours at RT Can be extended overnight at 4°C for completion.[11]
Reaction Temperature Room Temp. or 4°C Can be increased to 37°C to accelerate the reaction.[9]

| Buffer Type | PBS or other neutral buffer | Must be free of sodium azide.[4] |

References

Revolutionizing Biomaterial Surfaces: A Guide to DBCO-NHCO-PEG2-NHS Ester Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Detailed Application Notes and Protocols for Advanced Surface Modification

The covalent modification of biomaterial surfaces is a cornerstone of modern biomedical engineering, enabling the development of sophisticated drug delivery systems, advanced imaging agents, and innovative therapeutic platforms. Among the arsenal (B13267) of bioconjugation tools, the heterobifunctional linker, DBCO-NHCO-PEG2-NHS ester, has emerged as a powerful reagent for introducing bioorthogonal reactive groups onto a wide array of biomaterials. This linker facilitates a two-step conjugation strategy, beginning with the stable attachment to primary amine groups on a biomaterial surface, followed by a highly specific and efficient copper-free "click chemistry" reaction.

This document provides a comprehensive overview of the applications and detailed protocols for utilizing this compound in the surface modification of biomaterials.

Principle of a Two-Step Bioconjugation Strategy

The utility of this compound lies in its dual-reactive nature. The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines (-NH2) present on the surface of various biomaterials, such as proteins, peptides, or aminosilane-coated surfaces, to form a stable amide bond.[1][2] This initial step introduces the dibenzocyclooctyne (DBCO) group onto the biomaterial. The DBCO moiety is a strained alkyne that can then undergo a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-containing molecules.[3][4] This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for biological applications.[3][4]

The short diethylene glycol (PEG2) spacer enhances the water solubility of the linker and provides a flexible connection that can minimize steric hindrance during the subsequent conjugation step.[5][6]

Applications in Biomaterial Surface Modification

The versatility of the this compound linker enables a broad range of applications in the functionalization of various biomaterials:

  • Protein and Antibody Conjugation: This linker is widely used to create antibody-drug conjugates (ADCs), protein-peptide conjugates, and enzyme-linked antibodies.[3] The NHS ester reacts with lysine (B10760008) residues on the protein surface, introducing a DBCO handle for the subsequent attachment of azide-modified drugs, imaging agents, or other biomolecules.[7]

  • Nanoparticle Functionalization: Drug-loaded nanoparticles, such as liposomes or polymeric nanoparticles, can be surface-modified with targeting ligands (e.g., antibodies, peptides) to enhance their delivery to specific cells or tissues.[8][9] The NHS ester can react with amine groups present on the nanoparticle surface, either inherently or through prior functionalization.[8]

  • Surface Immobilization for Biosensing: Biomolecules can be covalently attached to surfaces for the development of biosensors and microarrays.[4] For instance, DNA molecules tagged with DBCO can be immobilized on an azide-functionalized surface for single-molecule studies.[4]

  • Cell Surface Engineering: The surfaces of living cells can be engineered by metabolically incorporating azide-containing sugars into the cell membrane, followed by reaction with DBCO-functionalized molecules or nanoparticles.[10]

Experimental Protocols

Herein, we provide detailed protocols for the surface modification of a generic amine-containing biomaterial using this compound, followed by a copper-free click chemistry reaction.

Materials and Reagents
  • This compound

  • Amine-functionalized biomaterial (e.g., protein, nanoparticle)

  • Azide-containing molecule of interest

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5) or Phosphate-Buffered Saline (PBS, pH 7.4)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis equipment for purification

Protocol 1: DBCO Functionalization of an Amine-Containing Biomaterial

This protocol describes the initial step of attaching the DBCO moiety to a primary amine-containing biomaterial.

  • Preparation of Reagents:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[11]

    • Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.[11]

    • Dissolve the amine-functionalized biomaterial in the chosen reaction buffer to a concentration of 1-10 mg/mL.[2]

  • Conjugation Reaction:

    • Add the this compound stock solution to the biomaterial solution. The molar ratio of the linker to the biomaterial will need to be optimized depending on the desired degree of labeling. A starting point is a 5- to 20-fold molar excess of the NHS ester.[12]

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours on ice, with gentle mixing.[8][12] The optimal reaction time and temperature may vary depending on the specific biomaterial.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester.[8][11] Incubate for 15-30 minutes at room temperature.[8]

    • Remove the excess, unreacted this compound and quenching reagent using a desalting column, dialysis, or size-exclusion chromatography (SEC) equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).[11][12]

Protocol 2: Copper-Free Click Chemistry Conjugation

This protocol outlines the conjugation of an azide-containing molecule to the DBCO-functionalized biomaterial.

  • Reaction Setup:

    • To the purified DBCO-labeled biomaterial solution, add the azide-containing molecule. A 2- to 10-fold molar excess of the azide (B81097) molecule is recommended to ensure efficient conjugation.[11][12]

  • Click Reaction:

    • Incubate the reaction mixture for 4 to 12 hours at room temperature, or overnight at 4°C.[8][12] The reaction is typically complete within this timeframe due to the fast kinetics of the SPAAC reaction.

  • Final Purification:

    • Purify the final conjugate using an appropriate chromatographic method, such as SEC, to remove the excess azide-containing molecule and any unreacted components.[11]

Characterization and Data Presentation

The success of the surface modification can be assessed using various analytical techniques. The quantitative data obtained from these characterization methods should be summarized in clearly structured tables for easy comparison.

Characterization TechniqueParameter MeasuredExpected Outcome
UV-Vis Spectroscopy Absorbance at ~310 nmIncrease in absorbance confirms the presence of the DBCO group.[13]
MALDI-TOF Mass Spectrometry Molecular WeightAn increase in molecular weight corresponding to the addition of the DBCO-PEG linker and the azide-molecule confirms successful conjugation.[7]
SDS-PAGE Electrophoretic MobilityA shift to a higher molecular weight band on the gel indicates successful conjugation.[11]
Dynamic Light Scattering (DLS) Particle Size and Polydispersity Index (PDI)For nanoparticles, changes in size and PDI can indicate surface modification.[8]
Zeta Potential Surface ChargeChanges in the surface charge of the biomaterial can confirm functionalization.
X-ray Photoelectron Spectroscopy (XPS) Elemental CompositionCan be used to detect the presence of specific elements from the linker on the surface.[14]
Contact Angle Measurement Surface Hydrophilicity/HydrophobicityChanges in the contact angle can indicate successful surface modification.[14]

Visualizing the Workflow and Reaction Pathway

Diagrams created using the DOT language can effectively illustrate the experimental workflows and the underlying chemical reactions.

G cluster_step1 Step 1: DBCO Functionalization cluster_step2 Step 2: Copper-Free Click Chemistry Biomaterial Amine-Functionalized Biomaterial (-NH2) Reaction1 NHS Ester Reaction (pH 8.3-8.5) Biomaterial->Reaction1 DBCO_Linker This compound DBCO_Linker->Reaction1 DBCO_Biomaterial DBCO-Functionalized Biomaterial Reaction1->DBCO_Biomaterial Purification1 Purification (e.g., Desalting Column) DBCO_Biomaterial->Purification1 Reaction2 SPAAC Reaction (Copper-Free) Purification1->Reaction2 Azide_Molecule Azide-Containing Molecule (-N3) Azide_Molecule->Reaction2 Final_Conjugate Final Biomaterial Conjugate Reaction2->Final_Conjugate Purification2 Final Purification (e.g., SEC) Final_Conjugate->Purification2

Caption: Experimental workflow for the two-step surface modification of a biomaterial.

Caption: Reaction pathway for biomaterial surface modification.

References

Revolutionizing Bioconjugation: Application of DBCO-NHCO-PEG2-NHS Ester for Peptide and Oligonucleotide PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of therapeutic molecules is paramount to enhancing their efficacy and in vivo stability. This application note provides a detailed overview and experimental protocols for the use of DBCO-NHCO-PEG2-NHS ester, a heterobifunctional linker, for the precise PEGylation of peptides and oligonucleotides. This short-chain polyethylene (B3416737) glycol (PEG) linker offers a versatile tool for introducing a dibenzocyclooctyne (DBCO) moiety onto amine-containing biomolecules, enabling subsequent copper-free click chemistry applications.

The process of PEGylation, the covalent attachment of PEG chains, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] Benefits include increased solubility, extended circulating half-life, reduced immunogenicity, and enhanced stability against proteolytic degradation.[2][3] The this compound linker combines the advantages of a hydrophilic PEG spacer with two distinct reactive functionalities: an N-hydroxysuccinimide (NHS) ester for facile reaction with primary amines, and a DBCO group for highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC), also known as copper-free click chemistry.[4][5]

Principle of the Method

The PEGylation strategy using this compound is a two-stage process. The first stage involves the covalent attachment of the linker to the peptide or oligonucleotide via the reaction of the NHS ester with a primary amine on the biomolecule. The second stage utilizes the incorporated DBCO group for subsequent conjugation to an azide-containing molecule of interest through copper-free click chemistry. This modular approach provides a powerful platform for the development of advanced bioconjugates, including antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic probes.[4][]

Quantitative Data Summary

The efficiency and impact of PEGylation can be assessed through various analytical techniques. Below is a summary of expected outcomes and parameters for the PEGylation of peptides and oligonucleotides using this compound.

ParameterPeptide PEGylationOligonucleotide PEGylationAnalytical Method(s)
Conjugation Efficiency >90%>95% (near quantitative)[7]HPLC, Mass Spectrometry, Gel Electrophoresis
Molar Excess of Linker 10-50 fold[8]10-50 fold[3][7]N/A
Reaction pH 7.0 - 9.0[8]7.0 - 9.0[3]N/A
Reaction Time 2 - 17 hours[3]2 - 17 hours[3]N/A
Impact on Stability Increased proteolytic resistance[2]No significant impact on duplex stability with short PEG chains[7]In vitro degradation assays, Melting temperature (Tm) analysis[9]
Impact on Activity Dependent on PEGylation siteShort PEG chains do not negatively impact gene silencing activity[7]Bioactivity assays (e.g., receptor binding, enzyme inhibition), Gene silencing assays

Experimental Protocols

Detailed methodologies for the PEGylation of peptides and amino-modified oligonucleotides with this compound are provided below.

Protocol 1: Peptide PEGylation with this compound

Materials:

  • Peptide containing a primary amine (e.g., N-terminus or lysine (B10760008) residue)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5[10]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (e.g., RP-HPLC, SEC)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

  • Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[8]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the peptide solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent peptide precipitation.[11]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[8]

  • Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS ester.

  • Purification: Purify the DBCO-PEGylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC) to remove excess linker and other reagents.[]

  • Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (to verify the mass addition of the DBCO-PEG2 moiety) and analytical HPLC. The degree of labeling can be determined by UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the peptide) and ~309 nm (for the DBCO group).

Protocol 2: Oligonucleotide PEGylation with this compound

Materials:

  • Amino-modified oligonucleotide

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5-9.0[13]

  • Purification system (e.g., Gel filtration, HPLC)

Procedure:

  • Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the Conjugation Buffer to a final concentration of 1-5 mM.[3] If the oligonucleotide is stored in a buffer containing primary amines (e.g., Tris), it must be desalted into the Conjugation Buffer.[13]

  • Linker Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.[13]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the oligonucleotide solution.[3][7]

  • Incubation: Incubate the reaction mixture for at least 2 hours at room temperature or overnight at 4°C.[13]

  • Purification: Purify the DBCO-PEGylated oligonucleotide using gel filtration (e.g., desalting column) to remove unreacted linker.[7] For higher purity, RP-HPLC is recommended.[3][14]

  • Characterization: Analyze the purified conjugate by denaturing polyacrylamide gel electrophoresis (PAGE) to observe the mobility shift compared to the unmodified oligonucleotide.[7] Confirm successful conjugation and purity by HPLC and mass spectrometry.[3]

Visualizing the Workflow and Chemistry

To further elucidate the processes described, the following diagrams generated using Graphviz (DOT language) illustrate the chemical reaction and the experimental workflows.

G cluster_reagents Reactants cluster_reaction Reaction cluster_products Products Peptide_Oligo Peptide or Oligonucleotide (with primary amine) Conjugation Amine-NHS Ester Reaction (pH 7-9) Peptide_Oligo->Conjugation DBCO_Linker This compound DBCO_Linker->Conjugation PEGylated_Product DBCO-PEGylated Peptide or Oligonucleotide Conjugation->PEGylated_Product Byproduct NHS Byproduct Conjugation->Byproduct Click_Chemistry Azide-Containing Molecule PEGylated_Product->Click_Chemistry Ready for Copper-Free Click Chemistry

Caption: Chemical reaction scheme for PEGylation.

G start Start dissolve_biomolecule Dissolve Peptide/Oligonucleotide in Conjugation Buffer start->dissolve_biomolecule react Mix and Incubate (RT or 4°C) dissolve_biomolecule->react dissolve_linker Prepare DBCO-NHCO-PEG2-NHS Ester Stock Solution dissolve_linker->react quench Quench Reaction (for peptides) react->quench Peptide Protocol purify Purify Conjugate (HPLC or Gel Filtration) react->purify Oligonucleotide Protocol quench->purify characterize Characterize Product (MS, HPLC, PAGE) purify->characterize end End characterize->end

Caption: Experimental workflow for PEGylation.

Conclusion

The use of this compound provides a straightforward and efficient method for the PEGylation of peptides and oligonucleotides. The short PEG2 linker offers the benefits of increased hydrophilicity and a spacer arm without significantly compromising the biological activity of the modified molecule, which can be a concern with larger PEG chains.[15] The introduction of a DBCO handle opens up a wide range of possibilities for subsequent bioorthogonal conjugation, making this linker a valuable tool in the development of novel therapeutics and research reagents. The detailed protocols and data presented in this application note serve as a comprehensive guide for researchers to successfully implement this technology in their work.

References

DBCO-NHCO-PEG2-NHS ester reaction conditions for optimal yield

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: DBCO-NHCO-PEG2-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound is a bifunctional linker that plays a crucial role in bioconjugation and drug development. It features a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry (specifically, Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) and an N-hydroxysuccinimide (NHS) ester for covalent modification of primary amines.[1][2] The short polyethylene (B3416737) glycol (PEG2) spacer enhances water solubility and provides a flexible connection, minimizing steric hindrance.[1][3]

These application notes provide detailed protocols and guidance on the reaction conditions required to achieve optimal yield when conjugating this compound to amine-containing molecules such as proteins, peptides, and modified oligonucleotides.

Principle of the Reaction

The conjugation process involves the reaction of the NHS ester with a primary amine (-NH₂). This reaction, known as acylation, results in the formation of a stable, covalent amide bond. The primary amine, present on the N-terminus of proteins or the side chain of lysine (B10760008) residues, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide leaving group.[4][5] The efficiency of this reaction is highly dependent on several key parameters, most notably pH.[6][7]

cluster_reactants Reactants cluster_products Products DBCO_NHS This compound Conjugate DBCO-NHCO-PEG2-NH-Molecule (Stable Amide Bond) DBCO_NHS->Conjugate Acylation Reaction (pH 7.2-8.5) NHS N-hydroxysuccinimide (Leaving Group) DBCO_NHS->NHS releases PrimaryAmine Molecule-NH₂ (Protein, Peptide, etc.) PrimaryAmine->Conjugate

Caption: Chemical reaction scheme for NHS ester conjugation.

Key Parameters for Optimal Yield

Achieving high conjugation efficiency requires careful optimization of the reaction conditions. The NHS ester is susceptible to hydrolysis, which competes with the desired amine reaction, particularly at high pH.[4][7]

Data Presentation: Summary of Recommended Conditions

The following table summarizes the critical parameters and their recommended ranges for maximizing the yield of the conjugation reaction.

ParameterRecommended ConditionRationale & RemarksCitations
pH 7.2 - 8.5 (Optimal: 8.3-8.5)Balances nucleophilicity of the primary amine with the rate of NHS ester hydrolysis. Below pH 7, the reaction is very slow; above pH 8.5-9.0, hydrolysis dominates.[4][6][7]
Buffer System Amine-free buffers (e.g., PBS, Borate, Bicarbonate, HEPES)Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for reaction with the NHS ester.[4][8]
Temperature Room Temperature (20-25°C) or 4°C (on ice)Room temperature reactions are faster. 4°C is used to slow hydrolysis for very sensitive proteins or for overnight incubations.[7][8][9]
Reaction Time 30 - 60 minutes at Room Temp.2 hours to overnight at 4°CShorter times at room temperature are often sufficient. Longer incubation at 4°C can improve yield when starting with low concentrations.[8][9][10]
Solvent Anhydrous DMSO or DMFThe this compound should be dissolved in a dry, water-miscible organic solvent before being added to the aqueous reaction buffer.[6][8][11]
Molar Excess 5- to 20-fold molar excess of NHS ester over amineThis is a common starting point. For low concentration samples (<5 mg/mL), a 20- to 50-fold excess may be required to drive the reaction.[7][8][12]
Quenching 50-100 mM Tris or GlycineAddition of a primary amine-containing buffer effectively stops the reaction by consuming any unreacted NHS ester.[7][8]

Experimental Workflow

The general workflow for a typical conjugation experiment is outlined below. This process involves careful preparation of reagents, execution of the reaction, and purification of the final conjugate.

G A 1. Prepare Amine-Free Buffer (e.g., 0.1 M PBS, pH 7.4-8.5) B 2. Prepare Protein Solution (1-10 mg/mL in Buffer) A->B D 4. Add NHS Ester to Protein (Vortex gently to mix) B->D C 3. Prepare DBCO-NHS Ester (Freshly dissolve in anhydrous DMSO) C->D E 5. Incubate Reaction (e.g., 1 hr at Room Temp) D->E F 6. Quench Reaction (Add 1M Tris, pH 8.0) E->F G 7. Purify Conjugate (Desalting column or Dialysis) F->G H 8. Characterize & Store (Confirm conjugation & store appropriately) G->H

Caption: General experimental workflow for protein conjugation.

Experimental Protocols

Protocol 1: General Protein Labeling

This protocol provides a method for labeling a protein containing accessible primary amines (N-terminus and lysine residues).

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer with 150 mM NaCl, pH 7.4-8.5 (Amine-free)[8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[7]

  • Anhydrous Dimethyl Sulfoxide (DMSO)[6]

  • Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment for purification[7][13]

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[7][14] Ensure the buffer is free from any primary amines.[4]

  • Prepare DBCO-NHS Ester Solution: NHS esters are moisture-sensitive.[8][11] Allow the vial of this compound to equilibrate to room temperature before opening. Immediately before use, dissolve the ester in anhydrous DMSO to a concentration of 10 mM.[8]

  • Calculate Molar Excess: A 10- to 20-fold molar excess of the NHS ester over the protein is a recommended starting point.[5]

    • Example Calculation: For 1 mL of a 5 mg/mL IgG solution (MW ~150,000 Da), you have ~33.3 nmol of protein. For a 20x molar excess, you would need 666 nmol of the DBCO-NHS ester.

  • Initiate Reaction: Add the calculated volume of the DBCO-NHS ester solution to the protein solution while gently vortexing. Ensure the final DMSO concentration does not exceed 10% of the total reaction volume to avoid protein precipitation.[15]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9]

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM.[8] Incubate for an additional 15-30 minutes at room temperature.[7]

  • Purification: Remove excess, unreacted this compound and the NHS byproduct using a desalting column or by dialyzing against a suitable buffer (e.g., PBS).[7] The purified DBCO-labeled protein is now ready for the subsequent copper-free click chemistry reaction.

Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol is designed for oligonucleotides that have been synthesized with a primary amine modification, typically at the 5' or 3' terminus.

Materials:

  • Amine-modified oligonucleotide

  • This compound

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5[6]

  • Anhydrous Dimethyl Sulfoxide (DMSO)[16]

  • Ethanol (100% and 70%) for precipitation

  • 3 M Sodium Acetate, pH 5.2

  • Nuclease-free water

Procedure:

  • Prepare Oligonucleotide Solution: Dissolve the lyophilized amine-modified oligonucleotide in the Conjugation Buffer to a final concentration of 1-5 mM.[16]

  • Prepare DBCO-NHS Ester Solution: As described in Protocol 1, allow the vial to reach room temperature before opening. Freshly prepare a 10 mM stock solution in anhydrous DMSO.[16]

  • Initiate Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the oligonucleotide solution. Mix well by pipetting or vortexing.

  • Incubation: Incubate the reaction mixture for at least 2-4 hours at room temperature, protected from light.[14] For higher efficiency, the reaction can proceed overnight at 4°C.[6]

  • Purification via Ethanol Precipitation: a. Add 1/10th volume of 3 M Sodium Acetate to the reaction mixture. b. Add 3 volumes of cold 100% ethanol. c. Mix thoroughly and incubate at -20°C for at least 1 hour to precipitate the oligonucleotide. d. Centrifuge at >12,000 x g for 30 minutes at 4°C to pellet the oligonucleotide. e. Carefully decant the supernatant. f. Wash the pellet with 70% ethanol, centrifuge again, and decant. g. Air-dry the pellet to remove residual ethanol.

  • Resuspend and Quantify: Resuspend the purified DBCO-labeled oligonucleotide in a suitable buffer or nuclease-free water. Quantify the concentration using UV-Vis spectrophotometry at 260 nm. The conjugate is ready for use in SPAAC reactions.[16]

Troubleshooting Guide

Low conjugation yield is a common issue that can often be resolved by systematically evaluating the reaction parameters.

G cluster_solutions Corrective Actions Start Low or No Conjugation Yield Check_NHS Is the DBCO-NHS ester active? (Sensitive to moisture) Start->Check_NHS Check_Buffer Is the buffer amine-free? (e.g., no Tris/Glycine) Start->Check_Buffer Check_pH Is the reaction pH correct? (Optimal 8.3-8.5) Start->Check_pH Sol_Ratio Increase molar excess of NHS ester (e.g., to 20-50x). Start->Sol_Ratio If primary checks pass Sol_NHS Use fresh, anhydrous DMSO/DMF. Prepare ester solution immediately before use. Check_NHS->Sol_NHS If hydrolyzed Sol_Buffer Use recommended buffers: PBS, Borate, Bicarbonate. Check_Buffer->Sol_Buffer If contaminated Sol_pH Adjust pH of buffer. Confirm with pH meter. Check_pH->Sol_pH If incorrect Sol_Time Increase incubation time or perform reaction overnight at 4°C. Sol_Ratio->Sol_Time If yield is still low

Caption: Troubleshooting flowchart for low conjugation yield.

References

Application Notes and Protocols for Bioconjugation Using DBCO-NHCO-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of bioconjugation kits containing DBCO-NHCO-PEG2-NHS ester. This reagent is a cornerstone of modern bioconjugation, enabling the straightforward and efficient labeling of biomolecules for a wide array of applications, including proteomics, drug delivery, and diagnostics. The protocols detailed herein are designed to facilitate the creation of stable bioconjugates through a two-step process: the initial amine-reactive labeling followed by a highly specific copper-free click chemistry reaction.

Principle of the Method

The bioconjugation process leverages two distinct and highly efficient chemical reactions. Initially, the N-hydroxysuccinimide (NHS) ester of the this compound reacts with primary amines (-NH2) present on biomolecules such as proteins (e.g., lysine (B10760008) residues) or amine-modified oligonucleotides.[1][2] This reaction forms a stable amide bond, covalently attaching the DBCO (dibenzocyclooctyne) moiety to the target molecule. The short, hydrophilic PEG2 (polyethylene glycol) spacer enhances solubility and minimizes steric hindrance.[2][3]

Following the initial labeling and purification, the DBCO-functionalized biomolecule can be conjugated to any azide-containing molecule through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry.[3][4][5] This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[4][6] The reaction between the DBCO group and an azide (B81097) forms a stable triazole linkage.[4]

Applications

Bioconjugates created using this compound are instrumental in a variety of research and development areas:

  • Antibody-Drug Conjugates (ADCs): The specific and stable linkage is ideal for attaching cytotoxic drugs to antibodies for targeted cancer therapy.

  • Fluorescent Labeling: Attaching fluorescent dyes for tracking and imaging of proteins, antibodies, or other biomolecules in vitro and in vivo.

  • Protein-Protein and Protein-Nucleic Acid Conjugation: Creating novel molecular constructs for functional studies and diagnostic assays.[4]

  • Surface Immobilization: Attaching biomolecules to surfaces for the development of biosensors and microarrays.[2]

  • PEGylation: The PEG spacer can help to improve the solubility and in vivo circulation time of therapeutic proteins.[3]

Quantitative Data Summary

The efficiency of the bioconjugation reactions is influenced by several factors, including the molar ratio of reactants, reaction time, and pH. The following tables provide a summary of typical quantitative parameters for successful bioconjugation.

Table 1: Parameters for NHS Ester Labeling of Proteins/Antibodies

ParameterTypical Value/RangeConditionsSource(s)
Molar Excess (DBCO-NHS ester to Protein)5-30 foldRoom Temperature, 30-60 min[7]
Protein Concentration1-10 mg/mLAmine-free buffer (e.g., PBS)[1][8]
Reaction pH7.0 - 9.0Aqueous buffer (e.g., PBS)[7][8]
Incubation Time30-60 minutes at room temperature or 2 hours on iceGentle mixing[1][4]

Table 2: Parameters for Copper-Free Click Chemistry (SPAAC)

ParameterTypical Value/RangeConditionsSource(s)
Molar Excess (Azide-modified molecule to DBCO-Protein)1.5-10 fold4°C to 37°C, 2-24 hours[4][7][9]
Reaction Time< 5 min to overnightDependent on concentration and reactants[7]
Optimal pH7.0 - 9.0Aqueous buffer (e.g., PBS)[7]
DBCO Stability on IgG~3-5% loss of reactivity4 weeks at 4°C or -20°C[7]

Experimental Protocols

Protocol 1: Activation of Proteins/Antibodies with this compound

This protocol describes the labeling of a protein or antibody with the DBCO moiety by targeting primary amine groups.

Materials:

  • Protein/Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)[1]

  • This compound

  • Anhydrous DMSO or DMF[1]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[4]

  • Spin desalting columns (e.g., Zeba Spin Desalting Columns, 7K MWCO)[4]

Procedure:

  • Preparation of Protein: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the labeling reaction.[1] If necessary, perform a buffer exchange.

  • Preparation of this compound Solution: The NHS ester is moisture-sensitive.[1] Allow the vial to equilibrate to room temperature before opening. Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO or DMF.[1][7]

  • Reaction: Add a 5- to 30-fold molar excess of the this compound solution to the protein solution.[7] The volume of the organic solvent should not exceed 10% of the total reaction volume.[1]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.[1][4]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[10] Incubate for 5-15 minutes at room temperature.[4]

  • Purification: Remove the excess, unreacted DBCO reagent and byproducts using a spin desalting column or through dialysis against an appropriate buffer (e.g., PBS).[1][4]

Protocol 2: Copper-Free Click Chemistry Conjugation

This protocol outlines the conjugation of the DBCO-activated protein/antibody with an azide-containing molecule.

Materials:

  • DBCO-activated protein/antibody (from Protocol 1)

  • Azide-containing molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Reactants: Prepare the azide-containing molecule in a compatible buffer.

  • Reaction: Add the azide-containing molecule to the DBCO-activated protein/antibody solution. A 1.5- to 10-fold molar excess of the azide-containing molecule is recommended.[4][9]

  • Incubation: Incubate the reaction mixture for 2-24 hours. The reaction can be performed at room temperature or at 4°C for overnight incubations.[4][9] For some reactants, incubation at 37°C can increase the reaction rate.[9]

  • Purification: If necessary, purify the final conjugate to remove any unreacted azide-containing molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis, depending on the properties of the conjugate.

Visualizations

Bioconjugation_Workflow cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Copper-Free Click Chemistry Protein Protein/Antibody (with -NH2 groups) Reaction1 NHS Ester Reaction (pH 7.0-9.0, RT) Protein->Reaction1 DBCO_NHS This compound DBCO_NHS->Reaction1 DBCO_Protein DBCO-labeled Protein Reaction1->DBCO_Protein Reaction2 SPAAC Reaction (Copper-Free) DBCO_Protein->Reaction2 Azide_Molecule Azide-containing Molecule Azide_Molecule->Reaction2 Final_Conjugate Final Bioconjugate Reaction2->Final_Conjugate NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Protein_NH2 Protein-NH2 (Primary Amine) Reaction_Step + Protein_NH2->Reaction_Step DBCO_NHS DBCO-Linker-NHS DBCO_NHS->Reaction_Step Amide_Bond Protein-NH-CO-Linker-DBCO (Stable Amide Bond) Reaction_Step->Amide_Bond NHS_Leaving_Group NHS (Leaving Group) Reaction_Step->NHS_Leaving_Group SPAAC_Reaction cluster_reactants Reactants cluster_product Product DBCO_Molecule DBCO-functionalized Biomolecule Reaction_Step + DBCO_Molecule->Reaction_Step Azide_Molecule Azide-containing Molecule Azide_Molecule->Reaction_Step Triazole_Linkage Stable Triazole Linkage Reaction_Step->Triazole_Linkage

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DBCO-NHCO-PEG2-NHS Ester to Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of DBCO-NHCO-PEG2-NHS ester to protein for successful bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to protein?

The optimal molar ratio is protein-dependent and needs to be determined empirically. However, a good starting point is a 10- to 20-fold molar excess of the DBCO-NHS ester to the protein.[1] For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is often recommended, while for concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary to drive the reaction efficiently.[2][3] It is crucial to perform small-scale trial reactions with varying molar ratios to find the ideal balance between labeling efficiency and protein integrity.[4]

Q2: What is the ideal pH for the conjugation reaction?

The optimal pH for the reaction between an NHS ester and a primary amine on a protein is between 7.2 and 8.5.[5][6] A pH range of 8.3-8.5 is often cited as the most efficient.[5][7][8] At a lower pH, the primary amines are protonated and less nucleophilic, slowing down the reaction.[5][6][7] Conversely, at a pH above 8.5-9.0, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the conjugation yield.[6][7][9][10]

Q3: Which buffers are compatible with DBCO-NHS ester reactions?

Amine-free buffers are essential for this reaction.[4] Compatible buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[3][6][9] Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the protein for reaction with the NHS ester.[6][9] If your protein is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.[6]

Q4: How can I determine the degree of labeling (DOL)?

The degree of labeling (DOL), which is the average number of DBCO molecules conjugated to each protein molecule, can be determined using UV-Vis spectrophotometry.[11] This is achieved by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at approximately 309 nm (for the DBCO moiety).[11][12][13][14] The DOL can then be calculated using the Beer-Lambert law and the molar extinction coefficients of the protein and the DBCO group.[11]

Q5: What are the primary side reactions to be aware of?

The main competing reaction is the hydrolysis of the NHS ester in the aqueous buffer, which renders the reagent inactive.[9][10][] The rate of hydrolysis increases significantly with higher pH.[9][10][16] Additionally, while NHS esters are highly selective for primary amines, side reactions with other nucleophilic residues like tyrosine, serine, and threonine have been reported, though these are generally less common.[17]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Labeling Efficiency Incorrect buffer pH: A pH below 7.2 will protonate the amines, making them unreactive.[6]Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[6]
Hydrolysis of DBCO-NHS ester: The reagent is moisture-sensitive and can degrade if not handled properly.[5][6]Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[6][13] Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[5][6]
Low protein concentration: Dilute protein solutions can favor hydrolysis over the conjugation reaction.[6][9]If possible, increase the protein concentration to 1-10 mg/mL.[5]
Insufficient molar excess of DBCO-NHS ester: The amount of reagent may not be enough to achieve the desired labeling.Empirically test higher molar ratios of the DBCO-NHS ester.[13]
Protein Aggregation/Precipitation High molar excess of DBCO reagent: The DBCO group is hydrophobic, and excessive labeling can increase the overall hydrophobicity of the protein, leading to aggregation.[12] Molar ratios above 5 have been shown to cause precipitation with some antibodies.[12][18]Start with a lower molar excess of the DBCO-NHS ester and optimize. Consider using a PEGylated version of the DBCO-NHS ester to enhance hydrophilicity.[6]
Suboptimal buffer conditions: The buffer may not be ideal for your specific protein's stability.[12]Ensure the buffer composition and ionic strength are suitable for your protein.
High protein concentration: High concentrations can increase the likelihood of intermolecular interactions and aggregation.[12]If aggregation is observed, try reducing the protein concentration.[12]
Inconsistent Results Inaccurate protein concentration measurement: This will affect the calculation of the molar ratio.Accurately determine the protein concentration using a reliable method (e.g., A280, BCA assay) before starting the reaction.[5]
Variability in DBCO-NHS ester reactivity: The reagent may have degraded due to improper storage.Use a fresh vial of the DBCO-NHS ester and store it properly in a desiccated environment at -20°C to -80°C.[6]

Quantitative Data Summary

Table 1: Key Parameters for this compound Conjugation

ParameterRecommended RangeNotes
Molar Excess (DBCO:Protein) 5:1 to 50:1Highly protein-dependent. Start with 10:1 to 20:1 for initial optimization.[1][2][3]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency but may increase aggregation risk.[5][12][19]
Reaction pH 7.2 - 8.5Optimal efficiency is typically observed between pH 8.3 and 8.5.[5][7][9]
Reaction Temperature Room Temperature or 4°CRoom temperature reactions are faster (1-4 hours), while 4°C reactions can proceed overnight.[5][20]
Solvent for DBCO-NHS Ester Anhydrous DMSO or DMFThe reagent is often not readily soluble in aqueous buffers.[5][7][9]

Table 2: Molar Extinction Coefficients for DOL Calculation

MoleculeWavelength (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)
DBCO~309~12,000[11][21]
IgG (Protein Example)280~210,000[11]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound
  • Protein Preparation:

    • Ensure the protein of interest is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[5] If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Accurately determine the protein concentration.[5]

  • This compound Solution Preparation:

    • Immediately before use, allow the vial of this compound to warm to room temperature.[6]

    • Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.[3] Ensure the ester is fully dissolved.

  • Conjugation Reaction:

    • Add the calculated volume of the DBCO-NHS ester stock solution to the protein solution to achieve the desired molar excess.[1] The final concentration of the organic solvent should ideally be below 10%.[5]

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.[5] If the label is light-sensitive, protect the reaction from light.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction, add a quenching solution such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[11][20]

    • Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.[20]

  • Purification of the Conjugate:

    • Remove excess, unreacted DBCO-NHS ester and byproducts using a desalting column, gel filtration, or dialysis.[5][20]

Protocol 2: Determination of the Degree of Labeling (DOL)
  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified DBCO-protein conjugate at 280 nm (A₂₈₀) and 309 nm (A₃₀₉).[11][13]

  • DOL Calculation:

    • Calculate the protein concentration, correcting for the absorbance of the DBCO group at 280 nm.

      • Protein Concentration (M) = [(A₂₈₀ - (A₃₀₉ × CF)) / ε_protein]

      • Where CF is the correction factor for the DBCO absorbance at 280 nm (typically around 0.90).[11]

    • Calculate the concentration of the DBCO moiety.

      • DBCO Concentration (M) = A₃₀₉ / ε_DBCO

    • Calculate the DOL.

      • DOL = DBCO Concentration / Protein Concentration

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis protein_prep 1. Prepare Protein (Amine-free buffer, 1-10 mg/mL) conjugation 3. Conjugation (Mix Protein & DBCO-NHS) (RT: 1-4h or 4°C: overnight) protein_prep->conjugation dbco_prep 2. Prepare DBCO-NHS Ester (Fresh, in anhydrous DMSO/DMF) dbco_prep->conjugation quenching 4. Quench Reaction (e.g., Tris buffer) conjugation->quenching purification 5. Purify Conjugate (e.g., Desalting column) quenching->purification dol_calc 6. Determine DOL (UV-Vis at 280 & 309 nm) purification->dol_calc troubleshooting_logic start Low Labeling Efficiency? ph_check Is pH 7.2-8.5? start->ph_check Yes reagent_check Is DBCO-NHS ester fresh? ph_check->reagent_check Yes adjust_ph Adjust Buffer pH ph_check->adjust_ph No conc_check Is protein conc. >1 mg/mL? reagent_check->conc_check Yes fresh_reagent Use Fresh Reagent reagent_check->fresh_reagent No ratio_check Is molar ratio sufficient? conc_check->ratio_check Yes increase_conc Increase Protein Conc. conc_check->increase_conc No increase_ratio Increase Molar Ratio ratio_check->increase_ratio No success Problem Solved ratio_check->success Yes adjust_ph->success fresh_reagent->success increase_conc->success increase_ratio->success

References

DBCO-NHCO-PEG2-NHS ester solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the use of DBCO-NHCO-PEG2-NHS ester in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a chemical reagent used in bioconjugation, a process that links molecules together.[1][2][3] It contains three key components:

  • DBCO (Dibenzocyclooctyne): This group reacts with azide-containing molecules through a process called copper-free click chemistry (SPAAC).[2][4][5]

  • NHS ester (N-hydroxysuccinimidyl ester): This is an amine-reactive group that forms a stable amide bond with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues).[2][6]

  • PEG2 (a short polyethylene (B3416737) glycol spacer): This hydrophilic spacer enhances water solubility and provides a flexible link between the conjugated molecules, minimizing steric hindrance.[1][2]

This reagent is commonly used for labeling proteins and other amine-containing molecules, which can then be conjugated to azide-modified molecules for applications in drug delivery, immunoassays, and imaging.

Q2: I'm having trouble dissolving this compound in my aqueous buffer. What should I do?

A2: this compound has limited solubility in aqueous buffers.[4] It is recommended to first dissolve the reagent in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution immediately before use.[4][7][8] This stock solution can then be added to your aqueous reaction buffer. Be aware that some proteins may precipitate if the final concentration of the organic solvent is too high (e.g., >10-15% DMF or DMSO).[8]

Q3: My labeling reaction is inefficient. What are the possible causes?

A3: Several factors can lead to inefficient labeling:

  • Hydrolysis of the NHS ester: The NHS ester is moisture-sensitive and can hydrolyze in aqueous solutions, becoming non-reactive.[4][7] The rate of hydrolysis increases significantly with increasing pH.[6][9] It is crucial to prepare the stock solution of the reagent immediately before use and to work with fresh solutions.[4][7]

  • Incorrect buffer composition: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester and should be avoided.[4][7][8] Additionally, avoid buffers containing azides, as they can react with the DBCO group.[7][8]

  • Suboptimal pH: The reaction of the NHS ester with primary amines is most efficient at a pH between 7.2 and 8.5.[6]

  • Insufficient molar excess of the reagent: For protein solutions with a concentration of 5 mg/mL or less, a 20- to 50-fold molar excess of the DBCO reagent may be necessary.[8] For more concentrated protein solutions, a 10-fold molar excess is a good starting point.[8]

  • Low protein concentration: The conjugation reaction is more efficient with concentrated protein solutions.[4][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reagent Precipitation in Aqueous Buffer Limited aqueous solubility of this compound.Prepare a concentrated stock solution in anhydrous DMSO or DMF and add it to the reaction buffer. Ensure the final organic solvent concentration is compatible with your protein's stability.[7][8]
Low Labeling Efficiency Hydrolysis of the NHS ester.Prepare the this compound stock solution immediately before use. Avoid moisture.[4][7]
Incompatible buffer.Use amine-free and azide-free buffers such as PBS, HEPES, or borate (B1201080) buffer at a pH of 7.2-8.5.[6][7][8]
Insufficient reagent concentration.Increase the molar excess of the DBCO reagent. For dilute protein solutions, a higher molar excess is needed.[8]
No Conjugation in Subsequent Click Reaction Inefficient initial labeling.Troubleshoot the labeling step as described above.
Suboptimal click reaction conditions.Optimize the click reaction by increasing the concentration of reactants, incubating at a higher temperature (e.g., 37°C), or extending the incubation time.[10][11]
Protein Precipitation During Labeling High concentration of organic solvent.Minimize the volume of the organic stock solution added to the aqueous buffer.
Protein instability under reaction conditions.Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.

Quantitative Data Summary

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values

pH Temperature Half-life
7.00°C4-5 hours[6][9]
8.0Room Temperature~3.5 hours[12]
8.5Room Temperature~3 hours[12]
8.64°C10 minutes[6][9]
9.0Room Temperature~2 hours[12]

Table 2: Recommended Molar Excess of this compound for Protein Labeling

Protein Concentration Recommended Molar Excess
> 5 mg/mL10-fold[8]
≤ 5 mg/mL20- to 50-fold[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[7][8]

  • Add anhydrous DMSO or DMF to the vial to create a stock solution of a desired concentration (e.g., 10 mM).

  • Vortex briefly to ensure the reagent is fully dissolved.

  • This stock solution should be prepared fresh and used immediately.

Protocol 2: General Protocol for Protein Labeling with this compound

  • Prepare the protein solution in an amine-free and azide-free buffer (e.g., PBS, HEPES, Borate) at a pH of 7.2-8.5.[6][7]

  • Immediately before starting the reaction, prepare a fresh stock solution of this compound in anhydrous DMSO or DMF as described in Protocol 1.

  • Add the calculated amount of the this compound stock solution to the protein solution to achieve the desired molar excess.

  • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[7]

  • To stop the reaction, a quenching buffer such as Tris-HCl can be added to a final concentration of 50-100 mM.[8]

  • Incubate for an additional 15 minutes at room temperature.

  • Remove the excess, unreacted DBCO reagent using a desalting column or dialysis.

  • The DBCO-labeled protein is now ready for the subsequent click reaction with an azide-containing molecule.

Visualizations

G cluster_start Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification Warm Vial Warm vial to RT Add Solvent Add anhydrous DMSO or DMF Warm Vial->Add Solvent Dissolve Vortex to dissolve Add Solvent->Dissolve Add to Protein Add stock solution to protein in reaction buffer Dissolve->Add to Protein Incubate Incubate at RT or 4°C Quench Quench reaction (e.g., with Tris) Incubate->Quench Purify Remove excess reagent (desalting column/dialysis) Quench->Purify Final Product DBCO-labeled Protein Purify->Final Product

Caption: Experimental workflow for protein labeling with this compound.

G NHS_Ester DBCO-PEG-NHS Ester Hydrolyzed_Product Inactive Carboxylic Acid NHS_Ester->Hydrolyzed_Product Hydrolysis (competing reaction) - Increases with higher pH Labeled_Protein DBCO-labeled Protein NHS_Ester->Labeled_Protein Amination (desired reaction) - Favored at pH 7.2-8.5 Water H₂O (Moisture) Water->Hydrolyzed_Product Primary_Amine Protein-NH₂ Primary_Amine->Labeled_Protein

Caption: Competing reactions of the NHS ester group in an aqueous buffer.

G DBCO_Protein DBCO-labeled Protein Click_Reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Copper-free DBCO_Protein->Click_Reaction Azide_Molecule Azide-modified Molecule Azide_Molecule->Click_Reaction Conjugate Stable Triazole Linkage (Final Conjugate) Click_Reaction->Conjugate

Caption: The copper-free click chemistry reaction between a DBCO-labeled protein and an azide-modified molecule.

References

Technical Support Center: Purification of DBCO-Labeled Proteins and Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of DBCO-labeled proteins and antibodies.

Troubleshooting Guide

This section addresses specific issues that may arise during your DBCO labeling and purification experiments.

Question 1: Why is my protein or antibody aggregating after adding the DBCO reagent?

Answer:

Protein aggregation is a common issue during DBCO conjugation, often stemming from the hydrophobic nature of the DBCO molecule itself.[1] When multiple DBCO molecules are attached to the protein surface, they can increase the overall hydrophobicity, leading to intermolecular interactions and aggregation.[1]

Possible Causes:

  • High Molar Excess of DBCO Reagent: Using a large molar excess of the DBCO-NHS ester can lead to extensive and uncontrolled modification of the protein, increasing hydrophobicity and causing aggregation.[1] Reactions with a molar ratio of DBCO to antibody above 5 have been shown to result in protein and/or DBCO precipitation.[1]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of your reaction buffer are critical for protein stability.[1] An inappropriate buffer can lead to protein instability and aggregation even before the addition of the DBCO reagent.

  • High Protein Concentration: Performing the conjugation at a high protein concentration increases the proximity of protein molecules, which can facilitate aggregation.[1]

  • Inherent Properties of the Protein: Some proteins are intrinsically more prone to aggregation.

Solutions:

  • Optimize Molar Excess of DBCO: Start with a lower molar excess of the DBCO reagent (e.g., 5-10 fold) and empirically determine the optimal ratio for your specific protein that provides sufficient labeling without causing aggregation.

  • Use PEGylated DBCO Reagents: DBCO reagents containing a hydrophilic polyethylene (B3416737) glycol (PEG) linker (e.g., DBCO-PEG4-NHS) can help mitigate the hydrophobicity of the DBCO group, reducing the tendency for aggregation.[1]

  • Optimize Buffer Conditions: Screen different buffer conditions (pH, salt concentration) to find the optimal buffer that maintains your protein's stability. Consider adding stabilizing excipients.

  • Reduce Protein Concentration: If aggregation persists, try lowering the protein concentration during the labeling reaction.

  • Immediate Purification: Purify the conjugated protein immediately after the reaction to remove excess DBCO reagent and any aggregates that may have formed.[1]

Question 2: What is causing the low labeling efficiency of my protein or antibody with the DBCO reagent?

Answer:

Low labeling efficiency can result from several factors related to the reagents, reaction conditions, or the protein itself.

Possible Causes:

  • Hydrolysis of DBCO-NHS Ester: N-hydroxysuccinimide (NHS) esters are moisture-sensitive and can hydrolyze, becoming non-reactive.[1]

  • Presence of Primary Amines in the Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the primary amines on the protein for reaction with the DBCO-NHS ester.

  • Inactive Protein/Antibody: The protein may have a limited number of accessible primary amines (lysine residues) on its surface.

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can lead to inefficient labeling.

Solutions:

  • Use Fresh DBCO-NHS Ester: Prepare the DBCO-NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.[1][2]

  • Use Amine-Free Buffers: Ensure your reaction buffer is free of primary amines. Phosphate-buffered saline (PBS) is a commonly used buffer.

  • Optimize Reaction Conditions:

    • pH: The reaction of NHS esters with primary amines is most efficient at a pH between 7 and 9.

    • Temperature and Time: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours.[1] Longer incubation times can sometimes improve efficiency.

  • Increase Molar Excess: If low efficiency persists, consider increasing the molar excess of the DBCO reagent.

Question 3: I'm observing low recovery of my DBCO-labeled protein/antibody after purification. What could be the reason?

Answer:

Low recovery can be attributed to several factors during the purification process, including the choice of purification method and handling of the sample.

Possible Causes:

  • Protein Aggregation and Precipitation: As mentioned earlier, aggregation can lead to loss of protein during purification steps.

  • Non-specific Binding: The labeled protein may be binding to the purification column matrix or membranes.

  • Inefficient Elution: The conditions used for eluting the protein from the column may not be optimal.

  • Inappropriate Purification Method: The chosen purification method may not be suitable for your specific protein or the degree of labeling.

Solutions:

  • Address Aggregation: Implement the solutions mentioned in Question 1 to minimize aggregation before purification.

  • Choose the Right Purification Method:

    • Size Exclusion Chromatography (SEC) / Desalting Columns: Effective for removing excess, unreacted DBCO reagent and for buffer exchange.[3][4]

    • Affinity Chromatography (Protein A/G for antibodies): A good choice for purifying antibodies while removing unlabeled protein and excess reagent. Ensure the binding of the labeled antibody to the resin is not compromised.

    • Hydrophobic Interaction Chromatography (HIC): Can be used to separate proteins based on hydrophobicity and can potentially separate species with different degrees of labeling.[5]

  • Optimize Elution Conditions: If using affinity or ion-exchange chromatography, optimize the elution buffer (e.g., pH, salt concentration) to ensure complete recovery of the labeled protein.

  • Use Low-Binding Consumables: Utilize low-protein-binding tubes and filter units to minimize sample loss due to adsorption.

Frequently Asked Questions (FAQs)

Q1: What is the best method to remove unreacted DBCO reagent?

A1: Size exclusion chromatography (SEC) is a highly effective and commonly used method. This can be performed using pre-packed spin desalting columns for quick cleanup or with an HPLC system for higher resolution.[3][4] Dialysis is another option, though it is more time-consuming.[1]

Q2: How can I determine the degree of labeling (DOL) of my DBCO-protein conjugate?

A2: The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).[1] The ratio of these absorbances, corrected for the extinction coefficients of the protein and the DBCO moiety, allows for the calculation of the average number of DBCO molecules per protein.

Q3: What are the recommended storage conditions for DBCO-labeled proteins and antibodies?

A3: For long-term storage, it is generally recommended to store DBCO-labeled proteins and antibodies at -20°C or -80°C.[2][6][7] It is best to aliquot the sample into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to aggregation and loss of activity.[6][8] For short-term storage (a few days to a week), 4°C is often suitable.[8] DBCO-modified IgG has been shown to lose about 3-5% of its reactivity towards azides over 4 weeks at 4°C or -20°C.[9] Avoid storing in buffers containing azides or thiols.[9]

Q4: Can I use affinity chromatography (e.g., Protein A/G) to purify my DBCO-labeled antibody?

A4: Yes, Protein A or Protein G affinity chromatography is a suitable method for purifying DBCO-labeled antibodies.[10] This technique will separate the antibody from unreacted DBCO reagent and other non-antibody proteins in the sample. However, it will not separate unlabeled antibodies from DBCO-labeled antibodies.

Q5: Does the degree of labeling (DOL) affect the purification process?

A5: Yes, a higher DOL can increase the hydrophobicity of the protein, which may lead to aggregation and affect its behavior during chromatography.[1] For instance, in Hydrophobic Interaction Chromatography (HIC), proteins with a higher DOL will bind more strongly to the column.[5] It is important to optimize the DOL to balance labeling efficiency with the stability and purification characteristics of the conjugate.

Quantitative Data Summary

Table 1: Recommended Starting Conditions for DBCO-NHS Ester Conjugation

ParameterRecommended RangeNotes
Molar Excess of DBCO-NHS 5-20 foldFor sensitive proteins, a lower excess is recommended to avoid aggregation.[1] For low-concentration proteins (<1 mg/mL), a 20-40 fold excess may be necessary.
Protein Concentration 1-5 mg/mLHigher concentrations can improve reaction efficiency but may increase the risk of aggregation.[1]
Reaction pH 7.0 - 9.0Optimal for the reaction between NHS esters and primary amines.
Reaction Temperature Room Temperature or 4°CRoom temperature for 1-2 hours or 4°C for 4-12 hours.[1]
Reaction Buffer Amine-free buffer (e.g., PBS)Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction.

Table 2: Storage Recommendations for DBCO-Labeled Proteins and Antibodies

Storage DurationTemperatureKey Considerations
Short-term (days to weeks) 4°CAvoid microbial contamination.
Long-term (months to years) -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles.[6][8] Use of a cryoprotectant like glycerol (B35011) (at a final concentration of 50%) can prevent freeze-thaw damage.[11]

Experimental Protocols

Protocol 1: General Procedure for DBCO-NHS Ester Conjugation to a Protein/Antibody

  • Reagent Preparation:

    • Prepare your protein/antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

    • Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.[1]

  • Conjugation Reaction:

    • Calculate the required volume of the 10 mM DBCO-NHS ester stock solution to achieve the desired molar excess (e.g., 10-fold).

    • Add the calculated volume of the DBCO-NHS ester solution to the protein solution while gently mixing. The final concentration of DMSO in the reaction should ideally be below 15% to avoid protein precipitation.[1]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours.[1]

  • Quenching (Optional but Recommended):

    • Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted DBCO-NHS ester.[1]

  • Purification:

    • Proceed immediately to purification to remove excess DBCO reagent and byproducts.

Protocol 2: Purification of DBCO-Labeled Proteins using Size Exclusion Chromatography (Spin Desalting Column)

  • Column Preparation:

    • Remove the bottom closure of the spin column and place it in a collection tube.

    • Centrifuge the column to remove the storage buffer.

    • Equilibrate the column by adding the desired exchange buffer and centrifuging. Repeat this step 2-3 times.

  • Sample Loading:

    • Place the equilibrated column in a new collection tube.

    • Slowly apply the reaction mixture to the center of the resin bed.[4]

  • Purification:

    • Centrifuge the column according to the manufacturer's instructions.

    • The purified DBCO-labeled protein will be in the collection tube.[4]

Protocol 3: Purification of DBCO-Labeled Antibodies using Protein A/G Affinity Chromatography

  • Column Equilibration:

    • Equilibrate the Protein A/G column with 5-10 column volumes of binding buffer (e.g., PBS, pH 7.4).

  • Sample Loading:

    • Load the quenched reaction mixture onto the equilibrated column. For optimal binding, the flow rate should be slow enough to allow for efficient capture of the antibody.

  • Washing:

    • Wash the column with 10-15 column volumes of binding buffer to remove unbound material, including excess DBCO reagent.

  • Elution:

    • Elute the bound antibody using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0).

    • Collect fractions into tubes containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5) to immediately neutralize the low pH and preserve antibody activity.

  • Buffer Exchange:

    • Pool the fractions containing the purified antibody and perform a buffer exchange into a suitable storage buffer using a spin desalting column or dialysis.

Visualizations

experimental_workflow cluster_labeling DBCO Labeling cluster_purification Purification cluster_analysis Analysis & Storage Protein_Preparation Prepare Protein/ Antibody in Amine-Free Buffer Conjugation Incubate Protein with DBCO-NHS Ester Protein_Preparation->Conjugation DBCO_Preparation Dissolve DBCO-NHS Ester in Anhydrous DMSO DBCO_Preparation->Conjugation Quenching Quench Reaction with Amine- Containing Buffer Conjugation->Quenching SEC Size Exclusion Chromatography (e.g., Spin Column) Quenching->SEC Crude Conjugate Affinity Affinity Chromatography (Protein A/G for Ab) Quenching->Affinity Crude Conjugate HIC Hydrophobic Interaction Chromatography Quenching->HIC Crude Conjugate DOL_Analysis Determine Degree of Labeling (DOL) SEC->DOL_Analysis Purified Conjugate Affinity->DOL_Analysis Purified Conjugate HIC->DOL_Analysis Purified Conjugate Storage Store Purified Conjugate at -20°C or -80°C DOL_Analysis->Storage

Caption: Experimental workflow for DBCO conjugation and purification.

troubleshooting_tree cluster_aggregation_solutions Solutions for Aggregation cluster_labeling_solutions Solutions for Low Labeling cluster_recovery_solutions Solutions for Low Recovery Problem Problem Encountered Aggregation Protein Aggregation Problem->Aggregation Is there visible precipitate or haziness? Low_Labeling Low Labeling Efficiency Problem->Low_Labeling Is the DOL lower than expected? Low_Recovery Low Purification Recovery Problem->Low_Recovery Is the final protein concentration low? Optimize_Molar_Excess Optimize DBCO Molar Excess Aggregation->Optimize_Molar_Excess Use_PEGylated_DBCO Use PEGylated DBCO Reagent Aggregation->Use_PEGylated_DBCO Adjust_Buffer Adjust Buffer Conditions Aggregation->Adjust_Buffer Fresh_Reagent Use Fresh DBCO-NHS Ester Low_Labeling->Fresh_Reagent Amine_Free_Buffer Use Amine-Free Buffer Low_Labeling->Amine_Free_Buffer Optimize_Reaction Optimize Reaction Conditions (pH, T) Low_Labeling->Optimize_Reaction Check_Aggregation Address Upstream Aggregation Low_Recovery->Check_Aggregation Choose_Method Select Appropriate Purification Method Low_Recovery->Choose_Method Optimize_Elution Optimize Elution Conditions Low_Recovery->Optimize_Elution

Caption: Troubleshooting decision tree for DBCO purification.

References

improving the efficiency of DBCO-azide ligation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for DBCO-Azide Ligation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to improve the efficiency of your strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is DBCO-azide ligation?

DBCO-azide ligation, a type of strain-promoted alkyne-azide cycloaddition (SPAAC), is a bioorthogonal click chemistry reaction.[1] It involves the reaction of a dibenzocyclooctyne (DBCO) group with an azide-functionalized molecule to form a stable triazole linkage.[1][2] This reaction is known for its high efficiency and specificity, and it does not require a cytotoxic copper catalyst, making it suitable for applications in biological systems.[3][4][5]

Q2: What are the key advantages of using DBCO-azide click chemistry?

The primary advantages of DBCO-azide chemistry include:

  • Biocompatibility: The reaction proceeds without the need for a toxic copper catalyst, making it ideal for use in living cells and organisms.[4][5]

  • High Efficiency: The reaction kinetics are fast, leading to high yields of the conjugated product, often at room temperature.[3][5]

  • Bioorthogonality: DBCO and azide (B81097) groups are abiotic and do not react with naturally occurring functional groups in biological systems, which ensures high specificity.[3][5]

  • Stability: The resulting triazole bond is highly stable, ensuring the integrity of the final conjugate.[3][5] DBCO and azide moieties are also stable for long periods when attached to biomolecules.[3][4]

Q3: What are some common applications of DBCO-azide ligation?

DBCO-azide ligation is widely used for:

  • Bioconjugation: Labeling and modifying biomolecules such as proteins, peptides, antibodies, and nucleic acids.[1][2]

  • Drug Discovery: Synthesizing antibody-drug conjugates (ADCs) and other targeted therapeutics.[2]

  • Materials Science: Creating and modifying polymers and surfaces.[2][6]

  • Radiolabeling: Attaching radioactive isotopes to molecules for imaging applications.[2]

Q4: How can I monitor the progress of my DBCO-azide reaction?

The progress of a DBCO-azide reaction can be monitored using UV-Vis spectroscopy. DBCO has a characteristic absorbance peak at approximately 310 nm.[1][4] As the reaction proceeds and the DBCO is consumed, the intensity of this peak will decrease.[4]

Troubleshooting Guide

Low or No Conjugation Yield

Q5: I am observing very low or no yield in my conjugation reaction. What are the possible causes and solutions?

Low or no yield in a DBCO-azide ligation can stem from several factors. Here is a systematic guide to troubleshooting the issue.

Possible Cause Troubleshooting Steps and Solutions
Degraded Reagents Use fresh reagents. DBCO reagents, especially NHS esters, can be sensitive to moisture and degrade over time.[7] Store reagents properly at -20°C, protected from light and moisture.[8] Allow vials to warm to room temperature before opening to prevent condensation.[3] For DBCO-NHS esters dissolved in DMSO, storage is recommended for no more than 2-3 months at -20°C.[9]
Suboptimal Molar Ratio Optimize the molar ratio of reactants. A common starting point is to use a 1.5 to 3-fold molar excess of the DBCO-containing molecule to the azide-containing molecule.[3][7] For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one component can be used to drive the reaction to completion.[7][10] If one of your molecules is particularly precious, the ratio can be inverted.[7]
Incorrect Reaction Buffer Ensure your buffer is free of sodium azide. Sodium azide (NaN₃) will react with the DBCO group, reducing the amount available for your intended reaction.[1][11] SPAAC reactions are particularly sensitive to the presence of inorganic azides.[11] Use buffers like PBS, and if necessary, remove interfering substances by dialysis or spin desalting columns.[9]
Suboptimal Reaction Conditions Adjust the temperature and reaction time. DBCO-azide reactions are efficient between 4°C and 37°C.[7] Higher temperatures generally lead to faster reaction rates.[7] Typical reaction times are between 4 and 12 hours at room temperature.[7] For sensitive biomolecules or to improve stability, the reaction can be performed overnight at 4°C.[7][9] In some cases, extending the incubation time to 24-48 hours may improve the yield.[7]
Low Reactant Concentration Increase the concentration of your reactants. The reaction rate is dependent on the concentration of both the DBCO and azide components.[12] If your reactants are very dilute, the reaction will be exceedingly slow.[12] For antibody labeling, a concentration of 1-10 mg/mL is recommended.[4]
Solvent Issues Optimize the solvent composition. DBCO click chemistry is compatible with aqueous buffers like PBS and organic solvents such as DMSO and DMF.[7] If your DBCO reagent has poor aqueous solubility, it can be dissolved in a water-miscible organic solvent like DMSO first and then added to the aqueous reaction mixture.[7] It is important to keep the final concentration of the organic solvent below 20% to avoid protein precipitation.[1][4][7]
Steric Hindrance Consider a longer linker. If the reactive azide or DBCO group is sterically hindered, it may not be accessible to its reaction partner. Using a reagent with a longer spacer arm, such as a PEG linker, can help to overcome this issue.[13]
Inefficient Purification Verify your purification method. Ensure that your purification method (e.g., size exclusion chromatography, dialysis, or HPLC) is effectively separating the conjugated product from unreacted starting materials.[7]

Experimental Workflow for Troubleshooting Low Yield

G start Low/No Conjugation Yield check_reagents Check Reagent Quality & Storage start->check_reagents check_buffer Verify Buffer Composition (No Sodium Azide) start->check_buffer check_ratio Optimize Molar Ratio (1.5-10x excess) start->check_ratio check_conditions Adjust Reaction Time & Temperature (4-12h at RT or overnight at 4°C) start->check_conditions check_concentration Increase Reactant Concentration start->check_concentration check_purification Confirm Purification Efficiency start->check_purification solution_reagents Use Fresh Reagents check_reagents->solution_reagents solution_buffer Use Azide-Free Buffer (e.g., PBS) check_buffer->solution_buffer solution_ratio Test a Range of Molar Ratios check_ratio->solution_ratio solution_conditions Increase Incubation Time/Temperature check_conditions->solution_conditions solution_concentration Concentrate Reactants Before Reaction check_concentration->solution_concentration solution_purification Validate Purification Method check_purification->solution_purification

Caption: Troubleshooting flowchart for low DBCO-azide ligation yield.

Quantitative Data Summary

Recommended Reaction Parameters

The efficiency of DBCO-azide ligation is influenced by several experimental parameters. The table below provides a summary of recommended starting conditions that can be optimized for your specific application.

ParameterRecommended RangeNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1 (or inverted)[7][10]The more abundant or less critical component should be in excess.[7]
Temperature 4°C to 37°C[7]Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.[7]
Reaction Time 4 to 48 hours[7]Longer incubation times can improve yield, especially at lower temperatures or concentrations.[7]
pH 6.0 to 9.0[8]The DBCO group is generally stable within this pH range. Avoid strongly acidic conditions (pH < 5).[8][14]
Solvent Aqueous buffers (e.g., PBS), DMSO, DMF[7]For reactions with proteins, keep the final concentration of organic solvents under 20% to prevent precipitation.[4][7]
Stability of DBCO Reagents

Proper storage and handling of DBCO reagents are critical for maintaining their reactivity.

ConditionStability GuidelineReference
Long-term Storage (Solid) -20°C, protected from light and moisture.[8]
Stock Solutions in Anhydrous DMSO/DMF Can be stored at -20°C for several days to a few months. Avoid repeated freeze-thaw cycles.[8]
Aqueous Working Solutions Prepare fresh on the day of the experiment for best results.[8]
DBCO-modified Antibody in Buffer Loses about 3-5% of its reactivity over four weeks when stored at 4°C.[3][8]

Detailed Experimental Protocols

Protocol 1: Labeling of an Antibody with DBCO-NHS Ester

This protocol describes the activation of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.[5]

Materials:

  • Antibody (1-10 mg/mL in amine-free, azide-free buffer like PBS, pH 7.4)[4]

  • DBCO-NHS ester

  • Anhydrous DMSO

  • Quenching solution (e.g., 100 mM Tris or glycine (B1666218) in water)[1][4]

  • Spin desalting column

Procedure:

  • Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.[4][9]

  • Reaction Setup:

    • Add a 20- to 30-fold molar excess of the 10 mM DBCO-NHS ester solution to your antibody solution.[1][4][9]

    • Ensure the final concentration of DMSO in the reaction mixture is less than 20%.[1][4]

  • Incubation: Incubate the reaction for 60 minutes at room temperature.[1][4][9]

  • Quenching (Optional but Recommended): To stop the reaction, add the quenching solution (e.g., 10 µL of 100 mM Tris) to neutralize any unreacted DBCO-NHS ester.[1][9] Incubate for an additional 15 minutes at room temperature.[1][9]

  • Purification: Remove the excess, unreacted DBCO-NHS ester using a spin desalting column.[1] The DBCO-labeled antibody is now ready for conjugation with an azide-containing molecule.

Protocol 2: DBCO-Azide Conjugation

This protocol outlines the reaction between the DBCO-activated antibody and an azide-functionalized molecule.[5]

Materials:

  • DBCO-labeled antibody (from Protocol 1)

  • Azide-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Mix the DBCO-labeled antibody with a 2- to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.[4][9]

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[7][10]

  • Purification: Purify the final conjugate to remove any unreacted molecules using an appropriate method such as size exclusion chromatography, dialysis, or HPLC.[7]

  • Validation: The formation of the conjugate can be validated by methods such as SDS-PAGE, which should show a higher molecular weight band for the conjugate compared to the starting antibody.[4]

  • Storage: Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C.[5]

General Experimental Workflow for DBCO-Azide Ligation

G cluster_0 Step 1: Activation cluster_1 Step 2: Activation cluster_2 Step 3: Ligation cluster_3 Step 4: Purification & Analysis biomolecule1 Biomolecule 1 (e.g., Antibody) dbco_labeled DBCO-Labeled Biomolecule 1 biomolecule1->dbco_labeled + dbco_reagent DBCO Reagent (e.g., DBCO-NHS) dbco_reagent->dbco_labeled conjugation Mix & Incubate (4-12h at RT) dbco_labeled->conjugation biomolecule2 Biomolecule 2 (e.g., Oligo) azide_labeled Azide-Labeled Biomolecule 2 biomolecule2->azide_labeled + azide_reagent Azide Reagent azide_reagent->azide_labeled azide_labeled->conjugation purification Purification (e.g., HPLC, SEC) conjugation->purification final_product Final Conjugate purification->final_product analysis Analysis (e.g., SDS-PAGE) final_product->analysis

Caption: General experimental workflow for DBCO-azide bioconjugation.

References

dealing with non-specific binding in DBCO conjugations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to non-specific binding in dibenzocyclooctyne (DBCO) conjugations.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of DBCO conjugations?

In DBCO conjugations, non-specific binding refers to the unintended attachment of DBCO-containing molecules to surfaces or biomolecules other than the intended azide-tagged target. This can lead to high background signals, reduced assay sensitivity, and inaccurate quantification. The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between DBCO and an azide (B81097) is highly specific and bioorthogonal, meaning they react efficiently with each other without interfering with biological systems.[1][2] However, non-specific binding can still occur due to other properties of the molecules involved.

Q2: What are the primary causes of non-specific binding with DBCO reagents?

The leading causes of non-specific binding involving DBCO reagents include:

  • Hydrophobic Interactions: The DBCO group itself is hydrophobic.[3] This can cause DBCO-labeled molecules, especially those with a high degree of labeling, to non-specifically associate with hydrophobic surfaces on proteins or other biomolecules.[3]

  • Electrostatic Interactions: Charged molecules can interact non-specifically with oppositely charged surfaces on proteins or other molecules.[4][5]

  • Excess Reagents: A large excess of unreacted DBCO reagent can lead to increased background signal by binding non-specifically to various surfaces.[1][6]

  • Thiol Reactivity: Under certain conditions, cyclooctynes like DBCO can react with free thiols (e.g., in cysteine residues), leading to azide-independent labeling.[6][7] However, this reaction is significantly slower than the reaction with azides.[7]

  • Reagent Impurities: Impurities in the DBCO or azide reagents can sometimes contribute to background signals.[6]

Q3: How can I minimize non-specific binding during my DBCO conjugation?

Several strategies can be employed to reduce non-specific binding:

  • Optimize Molar Ratios: Use the lowest effective molar excess of the DBCO reagent to achieve efficient conjugation without introducing a large amount of unreacted, non-specific binding reagent.[3][8]

  • Incorporate PEG Spacers: Using DBCO reagents with integrated polyethylene (B3416737) glycol (PEG) linkers increases the hydrophilicity of the reagent, which can reduce aggregation and non-specific hydrophobic interactions.[8][9]

  • Adjust Buffer Conditions: Adding surfactants, such as Tween-20 or Triton X-100, at low concentrations can disrupt hydrophobic interactions.[4] Increasing the salt concentration of the buffer can help to shield electrostatic interactions.[4][5]

  • Use Blocking Agents: In applications like immunoassays or cell imaging, adding a blocking agent such as Bovine Serum Albumin (BSA) can help to saturate non-specific binding sites.[4][6]

  • Thorough Purification: It is crucial to remove excess, unreacted DBCO reagent after the labeling step to prevent it from causing high background in subsequent steps.[1][8]

Q4: Can buffers containing sodium azide be used for DBCO conjugations?

No, buffers containing sodium azide should be avoided as the azide will compete with the azide-labeled molecule for reaction with the DBCO group, thereby reducing the efficiency of the desired conjugation.[9][10][11]

Troubleshooting Guide

This guide addresses specific issues that may arise during your DBCO conjugation experiments.

Problem 1: High background signal in my assay (e.g., Western blot, ELISA, fluorescence microscopy).

Possible CausesSolutions
Excess unreacted DBCO reagent Ensure the removal of all unreacted DBCO reagent after the initial labeling step. Methods like spin desalting columns, dialysis, or tangential flow filtration (TFF) are effective.[8]
Non-specific binding of the DBCO-conjugate - Add a non-ionic surfactant (e.g., 0.05% Tween-20) to your washing buffers to disrupt hydrophobic interactions.[4]- Increase the number and duration of washing steps.[6]- Incorporate a blocking agent like 1% BSA in your buffers.[4][6]
Hydrophobicity of the DBCO-conjugate If possible, switch to a DBCO reagent that includes a hydrophilic PEG linker to improve the solubility of the final conjugate.[8][9]
Protein aggregation The hydrophobicity of the DBCO molecule can lead to protein aggregation, which can bind non-specifically.[8] Optimize the molar ratio of the DBCO reagent to minimize the degree of labeling.[3][8]

Problem 2: Low or no conjugation of DBCO and azide-labeled molecules.

Possible CausesSolutions
Suboptimal reaction conditions Optimize reaction parameters such as temperature and incubation time. Reactions can be performed at room temperature for 4-12 hours or at 4°C overnight.[12][13] For slower reactions, extending the incubation time up to 48 hours may improve the yield.[12]
Incorrect molar ratio A molar excess of one of the reactants is generally recommended. A starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 mole equivalent of the azide-containing molecule.[10][12]
Steric hindrance The physical size of the molecules being conjugated can block the DBCO and azide groups from reacting.[9] Using a DBCO reagent with a longer PEG spacer can provide the necessary distance and flexibility to overcome this.[9]
Degraded reagents DBCO-NHS esters are moisture-sensitive and can hydrolyze if not handled properly.[10] It is recommended to prepare stock solutions of DBCO-NHS esters immediately before use.[10]
Presence of competing azides in the buffer Ensure that all buffers are free of sodium azide.[9][10]

Quantitative Data Summary

The following tables provide recommended starting conditions for DBCO conjugation reactions. Optimization may be required for specific applications.

Table 1: Recommended Molar Ratios for DBCO Conjugation

ApplicationRecommended Molar Ratio (DBCO : Azide)Notes
General Protein-Small Molecule1.5:1 to 3:1[10][12]The more abundant or less critical component should be in excess.[12]
Antibody-Oligonucleotide2:1 to 4:1 (Azide-Oligo in excess)[2][14]This is for the click reaction step after the antibody has been labeled with DBCO.
Antibody Labeling with DBCO-NHS Ester5:1 to 20:1 (DBCO-NHS : Antibody)[8][14]A higher excess may be needed for dilute antibody solutions.[10]

Table 2: Recommended Reaction Conditions for DBCO Conjugation

ParameterRecommended ConditionNotes
Temperature 4°C to 37°C[10][12]Room temperature (20-25°C) is a common starting point.[12] Lower temperatures may be necessary for sensitive biomolecules.[13]
Reaction Time 4 to 24 hours[12][13]Longer incubation times can improve yield, especially at lower temperatures or concentrations.[12]
pH 7.0 to 8.5[15]For labeling with NHS esters, a pH of 7-9 is recommended.[1][10]
Solvent Aqueous buffers (e.g., PBS)[2]A minimal amount of a water-miscible organic solvent like DMSO or DMF can be used to dissolve the DBCO reagent first.[12]

Experimental Protocols

Protocol 1: General DBCO-Azide Conjugation

  • Prepare Solutions:

    • Dissolve the DBCO-containing molecule in a compatible reaction buffer (e.g., PBS, pH 7.4). If solubility is an issue, first dissolve it in a minimal amount of DMSO or DMF.[12]

    • Prepare the azide-containing molecule in the same reaction buffer.

  • Reaction:

    • Combine the DBCO and azide solutions at the desired molar ratio (see Table 1).

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[12][13]

  • Purification:

    • Remove unreacted small molecules and by-products using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[8]

Protocol 2: Removal of Excess DBCO-NHS Ester using a Spin Desalting Column

  • Equilibrate the Column:

    • Remove the column's bottom closure and place it in a collection tube.

    • Centrifuge the column to remove the storage buffer.

    • Add your desired buffer (e.g., PBS) to the column and centrifuge again. Repeat this step 2-3 times to equilibrate the column.

  • Sample Application:

    • Place the equilibrated column in a new collection tube.

    • Slowly apply the reaction mixture containing the DBCO-labeled protein to the center of the resin bed.[16]

  • Elution:

    • Centrifuge the column according to the manufacturer's instructions (e.g., 1,000 x g for 2 minutes).[16] The purified DBCO-labeled protein will be in the eluate in the collection tube.

Visualizations

DBCO_Conjugation_Workflow cluster_prep Preparation cluster_react Reaction cluster_purify Purification cluster_analysis Analysis A Prepare Azide-Molecule C Mix & Incubate (SPAAC Reaction) A->C B Prepare DBCO-Molecule B->C D Remove Excess Reagents (e.g., SEC, Dialysis) C->D E Characterize Conjugate (e.g., SDS-PAGE, HPLC) D->E

Caption: General workflow for a DBCO-azide conjugation experiment.

Troubleshooting_NonSpecific_Binding Start High Non-Specific Binding Observed? Cause1 Check for Excess Unreacted DBCO Start->Cause1 Yes Solution1 Improve Purification Step (SEC, Dialysis, TFF) Cause1->Solution1 Cause2 Assess Hydrophobic Interactions Solution1->Cause2 Solution2 Add Surfactant (e.g., Tween-20) Use PEGylated DBCO Reagent Cause2->Solution2 Cause3 Consider Electrostatic Interactions Solution2->Cause3 Solution3 Increase Salt Concentration in Buffers Cause3->Solution3 End Reduced Background Signal Solution3->End

Caption: Decision tree for troubleshooting non-specific binding.

Causes_of_NonSpecific_Binding center Non-Specific Binding in DBCO Conjugations cause1 Hydrophobicity of DBCO center->cause1 cause2 Excess Unreacted Reagents center->cause2 cause3 Electrostatic Interactions center->cause3 cause4 Thiol-yne Side Reactions center->cause4 cause5 Reagent Impurities center->cause5

Caption: Primary causes of non-specific binding in DBCO conjugations.

References

Validation & Comparative

A Head-to-Head Comparison of DBCO-NHCO-PEG2-NHS Ester and Other DBCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of bioconjugation, the choice of a linker molecule is paramount to the success of creating stable and effective conjugates for therapeutics, diagnostics, and research. Dibenzocyclooctyne (DBCO) linkers, which participate in strain-promoted alkyne-azide cycloaddition (SPAAC), have emerged as a powerful tool for their ability to form covalent bonds with high efficiency and specificity under biocompatible conditions. This guide provides an objective comparison of the DBCO-NHCO-PEG2-NHS ester with other commonly used DBCO linkers, supported by experimental data and detailed methodologies to inform your selection process.

The Core Chemistry: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

DBCO linkers are characterized by a strained alkyne group that reacts selectively with an azide-functionalized molecule without the need for a cytotoxic copper catalyst. This bioorthogonal reaction forms a stable triazole linkage, making it ideal for applications in complex biological environments, including live-cell labeling and the construction of antibody-drug conjugates (ADCs).[1][2]

Figure 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction.

Comparative Analysis of DBCO-PEGn-NHS Ester Linkers

The primary variables among common DBCO-NHS ester linkers are the length of the polyethylene (B3416737) glycol (PEG) spacer (denoted by 'n' in PEGn) and the nature of the active ester. This comparison focuses on the impact of the PEG spacer length on key performance parameters.

Data Presentation
Parameter This compound DBCO-PEG4-NHS Ester Longer Chain DBCO-PEGn-NHS Esters (n > 4) Key Considerations & Supporting Data
Hydrophilicity ModerateHighVery HighThe PEG spacer enhances aqueous solubility, which is crucial for preventing aggregation of hydrophobic drug-linker complexes in ADCs.[3][4] Longer PEG chains generally lead to greater hydrophilicity.
Steric Hindrance LowModeratePotentially HighWhile PEG linkers can reduce steric hindrance between large conjugated molecules, very long PEG chains can wrap around the biomolecule, potentially hindering access to the target.[1][5] Shorter linkers like PEG2 and PEG4 are less likely to cause significant steric hindrance.[1]
Reaction Kinetics Generally FastFastFastThe reaction rate is primarily dictated by the intrinsic reactivity of the DBCO group with the azide (B81097). While minor variations may exist due to the immediate chemical environment, the PEG length is not expected to dramatically alter the core SPAAC kinetics. The second-order rate constant for DBCO with benzyl (B1604629) azide is approximately 0.24 M⁻¹s⁻¹.
Stability of Conjugate HighHighHighThe triazole bond formed via SPAAC is highly stable under physiological conditions.[6] The overall stability of the conjugate will also depend on the stability of the NHS-derived amide bond and the specific biological environment.
Aggregation of Conjugate Potential for aggregation with hydrophobic payloadsReduced aggregation compared to shorter PEG linkersSignificantly reduced aggregationLonger PEG chains are more effective at preventing aggregation, which is a critical factor for the in vivo performance and safety of ADCs.[1][3]
In Vivo Performance May have faster clearance due to lower hydrophilicityImproved pharmacokinetic profileCan further enhance in vivo half-life, but may decrease target binding if steric hindrance becomes an issue.The length of the PEG linker can significantly impact the biodistribution and targeting efficiency of nanocarriers and ADCs.[6][7] The optimal PEG length is often application-dependent and requires empirical determination.[1]

Experimental Protocols

Detailed methodologies are essential for the successful and reproducible use of DBCO linkers. Below are generalized protocols for key experiments.

Protocol 1: Antibody Labeling with DBCO-PEGn-NHS Ester

This protocol describes the covalent attachment of a DBCO-PEGn-NHS ester to an antibody via reaction with primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at 1-10 mg/mL.[8]

  • This compound or other DBCO-PEGn-NHS Ester.

  • Anhydrous DMSO or DMF.[9]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[10]

  • Spin desalting columns.[11]

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

  • DBCO-NHS Ester Preparation: Immediately before use, dissolve the DBCO-PEGn-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[9]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-PEGn-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 20%.[10]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[11]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[9]

  • Purification: Remove the excess, unreacted DBCO-PEGn-NHS ester using a spin desalting column equilibrated with an appropriate buffer (e.g., PBS).[11]

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the "click" reaction between the DBCO-labeled antibody and an azide-functionalized molecule.

Materials:

  • DBCO-labeled antibody (from Protocol 1).

  • Azide-functionalized molecule.

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reaction Setup: Combine the DBCO-labeled antibody with the azide-functionalized molecule in the reaction buffer. A 1.5- to 10-fold molar excess of the azide-functionalized molecule is often used.[8]

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[1][9]

  • Purification: Purify the final antibody conjugate using an appropriate method such as size-exclusion chromatography to remove any unreacted molecules.[9]

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by LC-MS

This protocol provides a method for accurately determining the DAR of an ADC using liquid chromatography-mass spectrometry.[12]

Materials:

  • Purified ADC.

  • LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[12]

  • Reversed-phase column suitable for large proteins.[12]

  • Mobile Phase A: 0.1% Formic Acid in Water.[12]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[12]

Procedure:

  • Sample Preparation: Reduce the ADC sample if necessary to separate light and heavy chains.

  • LC Separation: Inject the sample onto the LC system and separate the different ADC species using a suitable gradient (e.g., 20-60% B over 15 minutes) at a flow rate of 0.3 mL/min and a column temperature of 80°C.[12]

  • MS Analysis: Analyze the eluent using the mass spectrometer in positive ion mode, acquiring data over an appropriate mass range.[12]

  • Data Analysis: Deconvolute the mass spectra to obtain the zero-charge masses of the different ADC species (e.g., DAR0, DAR2, DAR4, etc.). Calculate the average DAR by integrating the peak areas of the different species.[12]

Visualization of Experimental and Logical Workflows

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Analysis antibody_prep Antibody Preparation (Buffer Exchange) labeling Antibody Labeling with DBCO-NHS antibody_prep->labeling linker_prep DBCO-PEGn-NHS Ester (Freshly Dissolved in DMSO) linker_prep->labeling azide_prep Azide-Molecule Preparation spaac SPAAC Reaction (DBCO-Ab + Azide-Molecule) azide_prep->spaac purification1 Purification 1 (Remove Excess Linker) labeling->purification1 purification1->spaac purification2 Purification 2 (Remove Excess Azide-Molecule) spaac->purification2 dar_analysis DAR Analysis (LC-MS, HIC, UV-Vis) purification2->dar_analysis stability_analysis Stability Assessment (e.g., in serum) purification2->stability_analysis activity_assay Biological Activity Assay purification2->activity_assay linker_selection_logic start Start: Select DBCO Linker hydrophobicity Is the payload hydrophobic? start->hydrophobicity aggregation Is aggregation a major concern? hydrophobicity->aggregation Yes steric_hindrance Is steric hindrance a potential issue for target binding? hydrophobicity->steric_hindrance No peg4 Consider DBCO-PEG4-NHS aggregation->peg4 No long_peg Consider Longer DBCO-PEGn-NHS aggregation->long_peg Yes peg2 Consider DBCO-NHCO-PEG2-NHS steric_hindrance->peg2 Yes steric_hindrance->peg4 No empirical Empirical testing is recommended peg2->empirical peg4->empirical long_peg->empirical

References

A Head-to-Head Comparison: DBCO-NHCO-PEG2-NHS Ester vs. SMCC Crosslinker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical determinant of success in the synthesis of bioconjugates, particularly in the burgeoning field of antibody-drug conjugates (ADCs). This guide provides an in-depth, objective comparison of two widely utilized heterobifunctional crosslinkers: the modern DBCO-NHCO-PEG2-NHS ester, which leverages copper-free click chemistry, and the conventional SMCC crosslinker, a mainstay in amine-to-thiol conjugation.

This comparison will delve into their respective mechanisms of action, performance characteristics, and experimental considerations, supported by data and detailed protocols to inform the optimal choice for specific research applications.

Chemical Properties and Reaction Mechanisms

This compound is a trifunctional linker featuring a dibenzocyclooctyne (DBCO) group, a short polyethylene (B3416737) glycol (PEG2) spacer, and an N-hydroxysuccinimide (NHS) ester.[1][2] The NHS ester facilitates covalent linkage to primary amines, such as those on lysine (B10760008) residues of antibodies, forming a stable amide bond.[] The DBCO group enables a highly specific and bioorthogonal reaction with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[1][4] The inclusion of the hydrophilic PEG2 spacer can enhance the water solubility of the conjugate and reduce potential steric hindrance.[4]

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker containing an NHS ester and a maleimide (B117702) group.[5] The NHS ester reacts with primary amines to form a stable amide bond.[5] The maleimide group specifically reacts with sulfhydryl (thiol) groups, for instance, on cysteine residues, to form a stable thioether bond.[5] The cyclohexane (B81311) bridge in the SMCC structure confers greater stability to the maleimide group compared to linkers without this feature, reducing its susceptibility to hydrolysis.[5]

Performance Comparison: A Data-Driven Analysis

The choice between this compound and SMCC hinges on several key performance parameters. The following tables summarize the quantitative and qualitative differences between these two crosslinkers.

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Target Functional Groups Primary amines (-NH2) and Azides (-N3)Primary amines (-NH2) and Sulfhydryls (-SH)
Reaction Chemistry NHS ester reaction with amines; Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azidesNHS ester reaction with amines; Michael addition with thiols
Reaction Conditions NHS ester reaction: pH 7.2-8.5; SPAAC: Physiological conditions (pH ~7.4)NHS ester reaction: pH 7.2-8.5; Maleimide reaction: pH 6.5-7.5
Bioorthogonality High (DBCO-azide reaction is highly specific and does not interfere with native biological functional groups)Moderate (Maleimides can have off-target reactions with other nucleophiles at higher pH)
Linkage Stability Triazole linkage is highly stableThioether linkage is generally stable, but can be susceptible to retro-Michael reaction leading to deconjugation in vivo[1][6][7][8]
Hydrophilicity Enhanced due to the PEG2 spacerRelatively hydrophobic
Catalyst Required None (Copper-free click chemistry)None

Table 1: Key Characteristics of this compound and SMCC

ParameterThis compoundSMCC
NHS Ester Hydrolysis Half-life 4-5 hours at pH 7.0, 0°C; 10 minutes at pH 8.6, 4°C[9]4-5 hours at pH 7.0, 0°C; 10 minutes at pH 8.6, 4°C[9]
Maleimide Stability in Aqueous Solution Not ApplicableSusceptible to hydrolysis, which increases with pH[10]
Conjugate Stability in Plasma Triazole linkage is highly stable with minimal degradation reported.[11]Maleimide-based conjugates can show significant instability, with up to 50% degradation over 7 days due to retro-Michael reaction.[1]
Typical Molar Excess (Linker:Protein) 10- to 50-fold molar excess for NHS ester reaction[12]10- to 50-fold molar excess for NHS ester reaction[5]
Typical Reaction Time NHS ester reaction: 30-60 minutes at RT; SPAAC: 4-12 hours at 4°C[11][13]NHS ester reaction: 30-60 minutes at RT; Maleimide reaction: 1-4 hours at RT[5]

Table 2: Quantitative Performance Metrics

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation with this compound

This protocol describes a two-step process for conjugating an azide-containing payload to an antibody.

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2)

  • This compound

  • Anhydrous DMSO

  • Azide-functionalized payload

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Activation:

    • Bring the antibody solution to room temperature.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

    • Add a 20-30 fold molar excess of the this compound stock solution to the antibody solution.[13]

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[13]

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[13]

    • Remove excess, unreacted this compound using a desalting column equilibrated with PBS, pH 7.2.

  • Click Chemistry Reaction:

    • To the purified DBCO-activated antibody, add a 2-4 fold molar excess of the azide-functionalized payload.[13]

    • Incubate the reaction for 4-12 hours at 4°C or 2-4 hours at room temperature.[13]

  • Final Purification:

    • Purify the final antibody-drug conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted payload.

Protocol 2: General Procedure for ADC Preparation using SMCC

This protocol outlines the sequential two-step reaction for creating an ADC.[5]

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2)

  • SMCC crosslinker

  • Anhydrous DMSO

  • Thiol-containing cytotoxic drug

  • Desalting column (e.g., Sephadex G-25)

  • Thiol-reaction buffer (e.g., PBS with EDTA, pH 7.0)

Procedure:

  • Antibody Activation:

    • Prepare the antibody in an amine-free buffer.

    • Prepare a 10 mM stock solution of SMCC in anhydrous DMSO.

    • Add a 10-20 fold molar excess of the SMCC stock solution to the antibody solution.

    • Incubate for 30-60 minutes at room temperature.

  • Removal of Excess SMCC:

    • Immediately purify the maleimide-activated antibody using a desalting column equilibrated with thiol-reaction buffer to remove unreacted SMCC.[5] This step is crucial to prevent the quenching of the thiol-containing drug.

  • Conjugation to Thiol-Containing Drug:

    • Dissolve the thiol-containing drug in a compatible solvent (e.g., DMSO).

    • Add the drug solution to the maleimide-activated antibody solution at a desired molar ratio (typically 3-5 fold molar excess of drug over antibody).

    • Incubate for 1-4 hours at room temperature.

  • Purification of the ADC:

    • Purify the ADC using SEC or another appropriate chromatography method to remove unreacted drug and linker-drug species.[5]

Visualization of Pathways and Workflows

DBCO_Reaction_Mechanism Antibody Antibody (-NH2) Activated_Ab DBCO-Activated Antibody Antibody->Activated_Ab NHS Ester Reaction (pH 7.2-8.5) DBCO_Linker This compound DBCO_Linker->Activated_Ab ADC Antibody-Drug Conjugate (Stable Triazole Linkage) Activated_Ab->ADC SPAAC (Click Chemistry) NHS NHS byproduct Activated_Ab->NHS Azide_Payload Azide-Payload (-N3) Azide_Payload->ADC

Caption: Reaction mechanism of this compound conjugation.

SMCC_Reaction_Mechanism Antibody Antibody (-NH2) Activated_Ab Maleimide-Activated Antibody Antibody->Activated_Ab NHS Ester Reaction (pH 7.2-8.5) SMCC SMCC Crosslinker SMCC->Activated_Ab ADC Antibody-Drug Conjugate (Thioether Linkage) Activated_Ab->ADC Michael Addition (pH 6.5-7.5) NHS NHS byproduct Activated_Ab->NHS Thiol_Payload Thiol-Payload (-SH) Thiol_Payload->ADC

Caption: Reaction mechanism of SMCC crosslinker conjugation.

Experimental_Workflow cluster_DBCO This compound Workflow cluster_SMCC SMCC Workflow DBCO_Start Start: Antibody + DBCO Linker DBCO_Activate 1. Antibody Activation (NHS Ester Reaction) DBCO_Start->DBCO_Activate DBCO_Purify1 2. Purification (Remove excess linker) DBCO_Activate->DBCO_Purify1 DBCO_Click 3. Click Reaction (Add Azide-Payload) DBCO_Purify1->DBCO_Click DBCO_Purify2 4. Final Purification DBCO_Click->DBCO_Purify2 DBCO_End End: Purified ADC DBCO_Purify2->DBCO_End SMCC_Start Start: Antibody + SMCC SMCC_Activate 1. Antibody Activation (NHS Ester Reaction) SMCC_Start->SMCC_Activate SMCC_Purify1 2. Purification (Remove excess SMCC) SMCC_Activate->SMCC_Purify1 SMCC_Conjugate 3. Conjugation (Add Thiol-Payload) SMCC_Purify1->SMCC_Conjugate SMCC_Purify2 4. Final Purification SMCC_Conjugate->SMCC_Purify2 SMCC_End End: Purified ADC SMCC_Purify2->SMCC_End

Caption: Comparative experimental workflows for ADC synthesis.

Conclusion and Recommendations

Both this compound and SMCC are effective crosslinkers for bioconjugation, each with distinct advantages and disadvantages.

Choose this compound when:

  • High specificity and bioorthogonality are paramount: The copper-free click chemistry reaction is highly selective for azides, minimizing off-target reactions in complex biological systems.

  • Enhanced conjugate stability is required: The resulting triazole linkage is exceptionally stable, which is a significant advantage for in vivo applications where linker stability is critical.[11]

  • Improved hydrophilicity is desired: The PEG spacer can help to mitigate aggregation issues, especially when working with hydrophobic payloads.[4]

Choose SMCC when:

  • Working with well-established protocols: SMCC is a widely used and well-documented crosslinker, particularly in the field of ADCs.

  • A thiol-reactive handle is readily available: When the molecule to be conjugated possesses a native or engineered sulfhydryl group, SMCC provides a direct and efficient conjugation strategy.

  • The potential for retro-Michael reaction is acceptable or can be mitigated: For certain applications, the stability of the thioether bond may be sufficient, or strategies to promote hydrolysis of the succinimide (B58015) ring can be employed to create a more stable final product.[8]

Ultimately, the optimal choice of crosslinker will depend on the specific requirements of the application, including the nature of the biomolecules to be conjugated, the desired stability of the final product, and the biological environment in which it will be used. Careful consideration of the data and protocols presented in this guide will enable researchers to make an informed decision to advance their bioconjugation endeavors.

References

A Head-to-Head Comparison of Bioconjugation Chemistries: Unveiling the Advantages of DBCO-NHCO-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is paramount to the success of their work. The covalent attachment of molecules to proteins, antibodies, and other biomolecules demands precision, efficiency, and biocompatibility. This guide provides an in-depth comparison of DBCO-NHCO-PEG2-NHS ester with other common bioconjugation reagents, supported by experimental data and detailed protocols to inform the selection of the optimal tool for your research needs.

The this compound is a heterobifunctional crosslinker that has gained significant traction in bioconjugation due to its unique combination of features. It incorporates two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry. The short polyethylene (B3416737) glycol (PEG2) spacer enhances solubility and reduces steric hindrance. This combination allows for a highly efficient and bioorthogonal two-step conjugation strategy.

Core Advantages of this compound

The primary advantage of the this compound lies in its ability to facilitate strain-promoted alkyne-azide cycloaddition (SPAAC) , a cornerstone of bioorthogonal chemistry.[1] This copper-free click chemistry reaction enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic catalysts.[1][2]

Key benefits include:

  • Biocompatibility and Bioorthogonality: The absence of a cytotoxic copper(I) catalyst, which is required for the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), makes SPAAC ideal for applications in living cells and organisms.[1][2] The DBCO and azide (B81097) groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring high specificity.[3]

  • High Efficiency and Stability: The SPAAC reaction is highly efficient, often proceeding to completion in a short time at room temperature, resulting in high yields of the conjugated product.[1][3] The resulting triazole linkage is exceptionally stable, resistant to cleavage by proteases, oxidation, and hydrolysis under both acidic and basic conditions.[4]

  • Enhanced Solubility and Reduced Steric Hindrance: The hydrophilic PEG spacer increases the aqueous solubility of the reagent and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[5][6][7] The spacer also minimizes steric clashes between the conjugated molecules, preserving their biological activity.[5][6]

Comparative Performance Analysis

To objectively evaluate the performance of this compound, it is essential to compare it against other widely used bioconjugation chemistries. The following tables summarize key performance metrics based on available data.

Table 1: Comparison of Bioconjugation Chemistries
FeatureThis compound (SPAAC)SMCC (Maleimide-Thiol)EDC/NHS (Amine-Carboxyl)CuAAC (Copper-Catalyzed Click)TCO-Tetrazine (iEDDA)
Reaction Type Strain-Promoted Alkyne-Azide CycloadditionMichael AdditionAmide Bond FormationCopper-Catalyzed Azide-Alkyne CycloadditionInverse Electron Demand Diels-Alder
Reactive Groups NHS ester -> Amine; DBCO -> AzideNHS ester -> Amine; Maleimide -> ThiolNHS ester -> Amine; EDC -> CarboxylAlkyne -> AzideTCO -> Tetrazine
Biocompatibility Excellent (Copper-free)[1][2]GoodGoodPoor (Copper toxicity)[8]Excellent[9]
Reaction Kinetics Fast, but generally slower than CuAAC and TCO-Tetrazine[10][11]Very FastFastVery Fast[8][10]Extremely Fast[9]
Linkage Stability Very High (Stable triazole)[4]Moderate (Susceptible to retro-Michael reaction)[12][13]Very High (Stable amide bond)[]Very High (Stable triazole)[4]High (Stable dihydropyridazine)[15]
Specificity High (Bioorthogonal)[3]High for thiolsModerate (Side reactions possible)[16]High (Bioorthogonal)High (Bioorthogonal)
Reagent Availability GoodExcellentExcellentExcellentGood
Table 2: Quantitative Comparison of Reaction Kinetics and Stability
Bioconjugation ChemistrySecond-Order Rate Constant (M⁻¹s⁻¹)Linkage Half-life in Serum/GSHKey Considerations
DBCO-Azide (SPAAC) ~0.1 - 1[10]High, triazole is very stable[4]Slower kinetics compared to CuAAC and iEDDA.[10] The hydrophobicity of DBCO can sometimes lead to aggregation.[12]
Maleimide-Thiol ~10² - 10³~4 minutes in presence of GSH[12]Susceptible to retro-Michael reaction and exchange with serum thiols.[12][13]
CuAAC ~10⁴ - 10⁵[8]High, triazole is very stable[4]Requires a cytotoxic copper catalyst, limiting in vivo applications.[8]
TCO-Tetrazine (iEDDA) ~10³ - 10⁶[9]HighExceptionally fast kinetics.[9] TCO can undergo isomerization.

Visualizing the Workflow and Logic

To better understand the application of this compound, the following diagrams illustrate the experimental workflow and the decision-making process for choosing a bioconjugation strategy.

experimental_workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation cluster_analysis Step 3: Analysis antibody Antibody with Lysine Residues dbco_antibody DBCO-Modified Antibody antibody->dbco_antibody NHS Ester Reaction (pH 7.2-8.5) dbco_nhs This compound dbco_nhs->dbco_antibody adc Antibody-Drug Conjugate (ADC) dbco_antibody->adc SPAAC Reaction (Copper-Free) azide_payload Azide-Modified Payload azide_payload->adc analysis Purification & Characterization (HPLC, LC-MS, UV-Vis) adc->analysis decision_tree start Start: Choose Bioconjugation Strategy in_vivo In Vivo or Live Cell Application? start->in_vivo kinetics Are Extremely Fast Kinetics Critical? in_vivo->kinetics Yes cuaac Use CuAAC (in vitro) in_vivo->cuaac No dbco Use DBCO-based SPAAC kinetics->dbco No tco Consider TCO-Tetrazine (iEDDA) kinetics->tco Yes thiol Is a Thiol a Readily Available Handle? maleimide Use Maleimide Chemistry thiol->maleimide Yes thiol->cuaac No cuaac->thiol No

References

A Researcher's Guide to the Analytical Characterization of DBCO-Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of dibenzocyclooctyne (DBCO)-conjugates is paramount to ensure the quality, efficacy, and safety of novel therapeutics and research tools. This guide provides a comprehensive comparison of key analytical methods for characterizing DBCO-conjugates, complete with experimental protocols and supporting data.

The successful conjugation of a biomolecule with a DBCO moiety via strain-promoted alkyne-azide cycloaddition (SPAAC) is a cornerstone of modern bioconjugation, enabling the creation of antibody-drug conjugates (ADCs), imaging agents, and other advanced biomaterials. Rigorous analytical validation is essential to confirm successful conjugation, determine the degree of labeling (DOL), and ensure the integrity of the final product.

Comparative Analysis of Analytical Techniques

A multi-faceted analytical approach is often necessary for the comprehensive characterization of DBCO-conjugates. The choice of technique depends on the nature of the biomolecule, the desired level of detail, and available instrumentation.

Analytical Method Principle Information Provided Advantages Limitations
UV-Vis Spectroscopy Measures light absorbance. DBCO has a characteristic absorbance peak around 309 nm.[1]Determination of the degree of labeling (DOL) by comparing absorbance at 280 nm (protein) and 309 nm (DBCO).[1][2]Quick, simple, and non-destructive.[1] Requires common laboratory equipment.[1]Indirect method.[1] Can be affected by other molecules that absorb in the same region.[1] Does not confirm the site of labeling.[1]
High-Performance Liquid Chromatography (HPLC)
Reverse-Phase (RP-HPLC)Separation based on hydrophobicity. The hydrophobic DBCO group alters the retention time.[1]Confirmation of successful conjugation via retention time shift and purification of the final conjugate.[1]High resolution and sensitivity.[1] Provides both qualitative and quantitative data.[1]Can be time-consuming and may require denaturing conditions for some proteins.[1][3]
Ion-Exchange (IEX-HPLC)Separation based on net surface charge. Conjugation can alter a protein's isoelectric point (pI).[3]Separation of species with different numbers of conjugated DBCO molecules (e.g., unconjugated, mono-, di-labeled).[3]Can resolve different labeled species.Dependent on charge differences between conjugated and unconjugated forms.
Hydrophobic Interaction (HIC-HPLC)Separation based on surface hydrophobicity under non-denaturing conditions.[3]Separation of unconjugated protein from the more hydrophobic DBCO-conjugate.[3]Maintains the native protein structure.May have lower resolution compared to RP-HPLC.
Size-Exclusion (SEC-HPLC)Separation based on molecular size.Assessment of purity and quantification of aggregation.[4]Useful for detecting aggregates formed during conjugation.Does not separate based on the degree of labeling.
Mass Spectrometry (MS)
MALDI-TOF or ESI-MSMeasures the mass-to-charge ratio of ionized molecules.Provides the most accurate determination of molecular weight, confirming successful conjugation and the distribution of different labeled species.[3][5]Highly accurate and provides detailed information on the distribution of labeled species.[3]Requires specialized equipment and expertise.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Separation of proteins based on molecular weight.Visualization of a shift in the molecular weight of the protein after conjugation.[1][6]Simple and widely available.[1] Provides a quick qualitative assessment.[1]Low resolution.[1] Not suitable for small molecule labeling and does not provide precise quantitative data.[1]
Fluorescence Spectroscopy Measures fluorescence properties.Can be used if the DBCO-conjugate is linked to a fluorescent molecule or if the conjugation reaction involves a fluorescent reporter.[7][8]High sensitivity.Requires a fluorescent component.

Experimental Workflows and Protocols

General Workflow for DBCO-Protein Conjugation and Characterization

The overall process involves the initial conjugation of a target protein with a DBCO-containing reagent, followed by purification and characterization to determine purity and the degree of labeling.[3]

DBCO_Conjugation_Workflow cluster_0 Conjugation cluster_1 Purification cluster_2 Characterization Protein Target Protein Conjugation Conjugation Reaction (pH 7.2-8.0, RT) Protein->Conjugation DBCO_Reagent DBCO-NHS Ester DBCO_Reagent->Conjugation Purification Removal of Excess Reagent (e.g., Desalting Column) Conjugation->Purification Characterization Analysis of Conjugate Purification->Characterization UV_Vis UV-Vis (DOL) Characterization->UV_Vis HPLC HPLC (Purity) Characterization->HPLC MS Mass Spec (Mass) Characterization->MS SDS_PAGE SDS-PAGE (MW Shift) Characterization->SDS_PAGE

General workflow for DBCO-protein conjugation and characterization.

Detailed Experimental Protocols

This protocol describes a general method for labeling a protein with a DBCO-NHS ester.[3] Optimal conditions, particularly the molar excess of the DBCO reagent, should be determined empirically for each specific protein.[3]

  • Reagent Preparation :

    • Dissolve the protein (e.g., an antibody) in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0 to a concentration of 1-5 mg/mL.[3]

    • Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO).[3]

  • Conjugation Reaction :

    • Add the calculated volume of the 10 mM DBCO-NHS ester stock solution to the protein solution to achieve the desired molar excess (typically 5- to 20-fold). The final DMSO concentration should ideally be below 20%.[3]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[3]

  • Quenching :

    • Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[3]

    • Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS-ester.[3][9]

  • Removal of Excess Reagent :

    • Remove the unreacted DBCO-NHS ester and quenching agent using a desalting spin column according to the manufacturer's protocol. This step yields a crude DBCO-conjugated protein solution ready for HPLC purification.[3]

The Degree of Labeling (DOL), or the average number of DBCO molecules per protein, can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (A280) and 309 nm (A309).[2][3]

  • Measure the absorbance of the purified DBCO-protein solution at 280 nm and 309 nm.[3]

  • Calculate the DOL using the following formula[3][6][9][10]:

    DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)

    • A₃₀₉ and A₂₈₀ : Absorbances at 309 nm and 280 nm.

    • ε_protein : Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[3]

    • ε_DBCO : Molar extinction coefficient of the DBCO group at 309 nm (~12,000 M⁻¹cm⁻¹).[3][6]

    • CF : Correction factor for the DBCO group's absorbance at 280 nm (typically ~0.90 to 1.089).[3][9]

High-Performance Liquid Chromatography is a powerful tool for both purification and characterization of DBCO-conjugates.[1]

HPLC_Characterization_Workflow cluster_methods HPLC Methods Input Crude DBCO-Conjugate HPLC_System HPLC System (UV Detector) Input->HPLC_System RP_HPLC RP-HPLC (Hydrophobicity) HPLC_System->RP_HPLC High Resolution IEX_HPLC IEX-HPLC (Charge) HPLC_System->IEX_HPLC Charge Variants HIC_HPLC HIC-HPLC (Hydrophobicity, Non-denaturing) HPLC_System->HIC_HPLC Native Form SEC_HPLC SEC-HPLC (Size) HPLC_System->SEC_HPLC Aggregation Output Purified Conjugate & Characterization Data (Purity, DOL distribution) RP_HPLC->Output IEX_HPLC->Output HIC_HPLC->Output SEC_HPLC->Output

HPLC methods for DBCO-conjugate characterization.

  • Instrumentation : A standard HPLC system with a UV detector is required.[1]

  • Detection : Monitor absorbance at 280 nm (for protein) and 309 nm (for DBCO).[3]

  • Reverse-Phase HPLC (RP-HPLC) :

    • Mobile Phase A : Water with 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B : Acetonitrile with 0.1% TFA.

    • Gradient : A linear gradient from 5% to 95% Solvent B over 30-60 minutes is a good starting point for method development.[1]

  • Analysis :

    • Inject the unlabeled protein as a control to determine its retention time.

    • Inject the purified DBCO-labeled protein. A shift in retention time confirms successful conjugation.[1]

Mass spectrometry provides the most accurate determination of the molecular weight of the conjugate and the distribution of different labeled species.[3]

  • Sample Preparation : Prepare the purified DBCO-conjugate in a volatile buffer or water.

  • Analysis :

    • Electrospray Ionization (ESI-MS) : Suitable for analyzing proteins and large biomolecules. The resulting spectrum will show a distribution of charge states from which the molecular weight can be deconvoluted.

    • Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) : Also suitable for large biomolecules and can provide a rapid determination of the molecular weight.

  • Data Interpretation : Compare the mass of the DBCO-conjugate to the mass of the unconjugated biomolecule. The mass difference should correspond to the mass of the attached DBCO moieties. The presence of multiple peaks will indicate a distribution of species with different degrees of labeling.

Conclusion

The robust characterization of DBCO-conjugates is a critical step in the development of novel bioconjugates. A combination of analytical techniques, including UV-Vis spectroscopy, various HPLC methods, mass spectrometry, and SDS-PAGE, provides a comprehensive understanding of the conjugate's properties. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently assess the quality and consistency of their DBCO-conjugated products, paving the way for successful downstream applications.

References

A Researcher's Guide to Amine Labeling: Evaluating Alternatives to DBCO-NHCO-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the precise and efficient labeling of primary amines on proteins, antibodies, and other biomolecules is a cornerstone for the development of therapeutics, diagnostics, and research tools. The DBCO-NHCO-PEG2-NHS ester has emerged as a valuable reagent, enabling the introduction of a dibenzocyclooctyne (DBCO) handle for subsequent copper-free click chemistry. This two-step approach offers high specificity and biocompatibility. However, the diverse landscape of bioconjugation chemistry presents a variety of alternative strategies, each with its own set of advantages and disadvantages.

This guide provides an objective comparison of common alternatives to this compound for amine labeling, supported by available experimental data. We will delve into the reaction mechanisms, efficiencies, and stability of the resulting conjugates to empower researchers, scientists, and drug development professionals in selecting the optimal tool for their specific application.

The Landscape of Amine Modification: A Comparative Overview

The choice of an amine modification strategy is dictated by several factors, including the stability of the target biomolecule, the desired reaction efficiency, the required stability of the resulting linkage, and the specific downstream application. The primary alternatives to the this compound can be broadly categorized into:

  • Traditional Amine-Reactive Chemistries: These reagents directly react with primary amines to form a stable covalent bond.

  • Other Bioorthogonal Labeling Strategies: These involve the introduction of a different bioorthogonal handle that can be subsequently reacted in a highly specific manner.

  • Carbodiimide-Mediated Coupling: This method activates carboxyl groups on one molecule to react with amines on another.

The following table summarizes the key characteristics of these alternatives compared to the this compound approach.

Quantitative Comparison of Amine Labeling Chemistries

Reagent ClassTypical Reagent(s)Optimal pHReaction TimeTemperatureResulting BondBond StabilityKey AdvantagesKey Disadvantages
SPAAC (via NHS Ester) This compound 7.2 - 8.530 - 120 min4°C - RTAmide (initial), Triazole (final)Very HighBioorthogonal, high specificity, stable triazole bond, PEG spacer enhances solubility.[1][2][3]Two-step process, DBCO is bulky.
Other NHS Esters DSS, Sulfo-DSS7.2 - 8.5[4]30 - 120 min[]4°C - RTAmideHighWell-established, high efficiency, stable amide bond.[][6]Susceptible to hydrolysis, potential for over-labeling.[4][7]
Isothiocyanates FITC9.0 - 9.5[8]1 - 4 hoursRTThiourea (B124793)ModerateWell-established for fluorescent labeling.[6]Higher pH required, thiourea bond less stable than amide.[8]
Imidoesters Traut's Reagent8.0 - 10.0[6]30 - 120 minRTAmidineModerateRetains the positive charge of the amine.[9]Amidine bond can be reversible at high pH.[9]
Carbodiimides EDC, DCC (+ NHS/Sulfo-NHS)4.5 - 6.0 (activation), 7.2 - 7.5 (coupling)[4]2 hours[10]RTAmideHighZero-length crosslinking, can be a one-pot reaction.[10][11]Risk of side reactions (e.g., N-acylurea formation), can lead to a heterogeneous product.[11][12]
Maleimides (via NHS ester) SMCC, Sulfo-SMCC7.2 - 8.5 (NHS ester), 6.5 - 7.5 (Maleimide)30 - 120 min (NHS ester), 1 - 4 hours (Maleimide)RTAmide (initial), Thioether (final)Moderate to LowSpecific for thiols, well-established for ADC development.[2]Thioether bond susceptible to retro-Michael reaction and thiol exchange.[13][14]
Photoclick Chemistry PANAC ReagentsN/A (light-induced)MinutesRTIndazoloneHighSpatiotemporal control, high efficiency, biocompatible.[15][16]Requires a light source, newer technology with fewer established protocols.[17]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships.

DOT script for Amine Labeling Workflow

AmineLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein Biomolecule (e.g., Protein) Incubation Incubate (RT or 4°C) Protein->Incubation Buffer Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) Reagent Amine-Reactive Reagent (e.g., DBCO-NHS Ester) Reagent->Incubation Purify Purification (e.g., Desalting Column) Incubation->Purify LabeledProtein Labeled Biomolecule Purify->LabeledProtein

AmineLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein Biomolecule (e.g., Protein) Incubation Incubate (RT or 4°C) Protein->Incubation Buffer Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) Reagent Amine-Reactive Reagent (e.g., DBCO-NHS Ester) Reagent->Incubation Purify Purification (e.g., Desalting Column) Incubation->Purify LabeledProtein Labeled Biomolecule Purify->LabeledProtein

Caption: General workflow for labeling a biomolecule with an amine-reactive reagent.

DOT script for Two-Step Bioorthogonal Labeling

TwoStepLabeling cluster_step1 Step 1: Introduction of Bioorthogonal Handle cluster_step2 Step 2: Bioorthogonal Reaction (Click Chemistry) Protein Protein with Primary Amines DBCO_Protein DBCO-Labeled Protein Protein->DBCO_Protein Amine Labeling DBCO_NHS DBCO-PEG-NHS Ester DBCO_NHS->DBCO_Protein Final_Conjugate Final Bioconjugate DBCO_Protein->Final_Conjugate SPAAC Reaction Azide_Molecule Azide-Containing Molecule (e.g., Fluorophore, Drug) Azide_Molecule->Final_Conjugate

TwoStepLabeling cluster_step1 Step 1: Introduction of Bioorthogonal Handle cluster_step2 Step 2: Bioorthogonal Reaction (Click Chemistry) Protein Protein with Primary Amines DBCO_Protein DBCO-Labeled Protein Protein->DBCO_Protein Amine Labeling DBCO_NHS DBCO-PEG-NHS Ester DBCO_NHS->DBCO_Protein Final_Conjugate Final Bioconjugate DBCO_Protein->Final_Conjugate SPAAC Reaction Azide_Molecule Azide-Containing Molecule (e.g., Fluorophore, Drug) Azide_Molecule->Final_Conjugate

Caption: Two-step bioorthogonal labeling strategy using DBCO-PEG-NHS ester.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: General Procedure for Protein Labeling with an NHS Ester (e.g., this compound)

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5).

  • This compound or other NHS ester reagent.

  • Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5.[18]

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine (B1666218).

  • Purification column (e.g., desalting column for size-exclusion chromatography).

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing buffers like Tris or glycine. If necessary, perform a buffer exchange into the reaction buffer.

    • Adjust the protein concentration to 1-10 mg/mL.[18]

  • NHS Ester Solution Preparation:

    • Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.[19]

    • Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. It is crucial to use an anhydrous solvent and prepare the solution fresh.[7][19]

  • Labeling Reaction:

    • Add a calculated molar excess of the NHS ester solution to the protein solution. A 5- to 20-fold molar excess is a common starting point.[8]

    • Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% (v/v) to avoid protein denaturation.[8]

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[19] Protect from light if using a light-sensitive label.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, a quenching reagent such as Tris or glycine can be added to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.[20]

    • Incubate for at least 30 minutes at room temperature.[20]

  • Purification:

    • Remove excess, unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the concentration of the labeled protein and the degree of labeling (DOL). The DOL is the average number of label molecules per protein molecule and can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and at the specific wavelength for the label (e.g., ~309 nm for DBCO).[9]

Protocol 2: Two-Step EDC/NHS Coupling of a Carboxylic Acid to a Protein

Materials:

  • Molecule with a carboxylic acid group.

  • Protein with primary amines.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS.

  • Activation Buffer: MES buffer (pH 4.5-6.0).

  • Coupling Buffer: PBS or other amine-free buffer (pH 7.2-7.5).

  • 2-Mercaptoethanol (B42355) (to quench EDC).

  • Purification supplies as in Protocol 1.

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the molecule with the carboxylic acid in the Activation Buffer.

    • Add EDC and NHS (or Sulfo-NHS) to the solution. A common molar ratio is 1:2:5 (carboxyl:EDC:NHS).

    • Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.[10]

  • Quenching EDC (Optional but Recommended):

    • Add 2-mercaptoethanol to quench the EDC and prevent crosslinking of the protein to be added in the next step.[10]

  • Coupling to Protein:

    • Add the activated molecule solution to the protein solution in the Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification and Characterization:

    • Purify the conjugate and characterize it as described in Protocol 1.

Conclusion

The selection of an amine labeling reagent is a critical decision in the design of bioconjugates. While this compound offers a robust and specific method for introducing a bioorthogonal handle for copper-free click chemistry, a range of viable alternatives exists. For applications requiring a simple, one-step labeling with a stable bond, traditional NHS esters remain a workhorse.[] When charge preservation of the amine is crucial, imidoesters may be considered. For zero-length crosslinking, EDC/NHS chemistry provides a powerful tool, albeit with a higher risk of side reactions.[11] The choice between different bioorthogonal strategies, such as those involving maleimides or photoclick chemistry, will depend on the required stability of the final conjugate and the need for spatiotemporal control. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to select the most appropriate amine labeling strategy for their specific research, diagnostic, or therapeutic goals.

References

Stability Under Scrutiny: A Comparative Guide to the DBCO-Triazole Linkage and its Bioorthogonal Peers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the stability of the chemical linkage is a paramount concern. An ideal linker must remain intact under diverse physiological and experimental conditions, ensuring the integrity and functionality of the resulting conjugate. This guide provides an objective comparison of the stability of the triazole linkage formed via the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of dibenzocyclooctyne (DBCO), with a focus on its performance against other widely used bioorthogonal linkages.

The 1,2,3-triazole ring, the hallmark of "click chemistry," is widely lauded for its exceptional stability.[1] Formed through the reaction of an azide (B81097) and an alkyne, this aromatic heterocycle is remarkably resistant to cleavage by a wide range of chemical and biological insults, including hydrolysis, oxidation, and enzymatic degradation.[1][2] This inherent robustness makes it a superior choice over more labile linkages like esters or hydrazones in many biological applications.[1]

This guide will delve into the specifics of DBCO-triazole stability, presenting available quantitative data from forced degradation studies and direct comparisons with other key bioorthogonal chemistries.

Comparative Stability Analysis

To provide a clear and objective comparison, the following tables summarize the available quantitative and qualitative data on the stability of the DBCO-triazole linkage against other common bioorthogonal linkages under various stress conditions.

Table 1: Quantitative Stability Data - Half-life (t½) under Reductive Stress

Linkage/MoleculeConditionHalf-life (t½)Reference(s)
DBCO 10 mM Glutathione (B108866) (GSH), pH 7.4, 37°C71 minutes[3]
BCN 10 mM Glutathione (GSH), pH 7.4, 37°C~6 hours[3]

Note: This data reflects the stability of the unreacted cyclooctyne, not the resulting triazole linkage. The triazole linkage itself is highly resistant to reduction.

Table 2: Qualitative Stability Comparison of Bioorthogonal Linkages

LinkageFormation ReactionHydrolytic Stability (Acidic/Basic)Reductive StabilityOxidative StabilityEnzymatic StabilityNotes
DBCO-Triazole SPAACHighly Stable[1][2]Highly Stable[2]Highly Stable[2]Highly Stable[1]Generally considered one of the most stable bioorthogonal linkages.
Oxime Aldehyde/Ketone + AminooxyMore stable than hydrazones, but can be reversible under acidic conditions.[4][5]Generally stable, but can be cleaved under specific reducing conditions.[5]Generally stable.Generally stable.Stability can be influenced by substituents.
Hydrazone Aldehyde/Ketone + HydrazineLess stable than oximes; reversible under acidic conditions.[4][5]Susceptible to cleavage.[5]Generally stable.Can be susceptible to enzymatic cleavage.pH-sensitive nature can be exploited for controlled release.
Tetrazine Linkage IEDDAGenerally stable, but can be influenced by substituents.[6]Can be susceptible to reduction.Generally stable.Generally stable.Stability of the tetrazine precursor can be a concern.[1][6]
Thioether Michael Addition / Thiol-eneHighly Stable[7]Highly Stable[7]Can be susceptible to oxidation.Highly Stable[7]A very robust and common linkage in bioconjugation.
Amide (from Staudinger Ligation) Staudinger LigationHighly StableHighly StableHighly StableStable (similar to native peptide bonds)The reaction itself can have limitations (e.g., phosphine (B1218219) oxidation).[8][9]

Experimental Protocols for Stability Assessment

The gold standard for evaluating the stability of a chemical linkage is a forced degradation study .[2][10] This involves subjecting the molecule of interest to a variety of harsh conditions to accelerate its degradation and identify potential liabilities.

General Protocol for a Forced Degradation Study:
  • Sample Preparation: A stock solution of the purified conjugate with the linkage of interest is prepared in a suitable buffer (e.g., PBS, pH 7.4).

  • Stress Conditions: The sample is then subjected to a panel of stress conditions, including:

    • Acidic Hydrolysis: Incubation in 0.1 M HCl at a controlled temperature (e.g., 60°C).[2]

    • Basic Hydrolysis: Incubation in 0.1 M NaOH at a controlled temperature (e.g., 60°C).[2]

    • Oxidative Stress: Treatment with an oxidizing agent such as 3% hydrogen peroxide (H₂O₂) at room temperature.[2]

    • Reductive Stress: Incubation with a reducing agent like 10 mM dithiothreitol (B142953) (DTT) or glutathione (GSH) in a physiological buffer at 37°C.[2]

    • Thermal Stress: Incubation at elevated temperatures (e.g., 60-80°C) in a neutral buffer.[2]

    • Plasma Stability: Incubation in human or animal plasma at 37°C to assess stability in a complex biological matrix.

  • Time Points: Aliquots of the stressed samples are taken at various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).

  • Analysis: The degradation of the parent compound and the appearance of degradation products are monitored by a suitable analytical technique, most commonly High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

  • Data Analysis: The percentage of the intact compound remaining at each time point is plotted to determine the degradation kinetics and calculate the half-life (t½) of the linkage under each condition.

Visualizing Bioorthogonal Chemistry Workflows

To better understand the formation of these linkages, the following diagrams illustrate the experimental workflows.

G cluster_0 DBCO-Triazole Formation (SPAAC) Biomolecule-Azide Biomolecule-Azide Mix & Incubate Mix & Incubate Biomolecule-Azide->Mix & Incubate DBCO-Probe DBCO-Probe DBCO-Probe->Mix & Incubate Purification Purification Mix & Incubate->Purification Stable Triazole Linkage Stable Triazole Linkage Purification->Stable Triazole Linkage G cluster_1 Oxime/Hydrazone Formation Biomolecule-Aldehyde/Ketone Biomolecule-Aldehyde/Ketone pH Adjustment & Incubation pH Adjustment & Incubation Biomolecule-Aldehyde/Ketone->pH Adjustment & Incubation Aminooxy/Hydrazide-Probe Aminooxy/Hydrazide-Probe Aminooxy/Hydrazide-Probe->pH Adjustment & Incubation Purification Purification pH Adjustment & Incubation->Purification Oxime/Hydrazone Linkage Oxime/Hydrazone Linkage Purification->Oxime/Hydrazone Linkage G cluster_2 IEDDA Ligation Biomolecule-Dienophile Biomolecule-Dienophile Mix & Incubate Mix & Incubate Biomolecule-Dienophile->Mix & Incubate Tetrazine-Probe Tetrazine-Probe Tetrazine-Probe->Mix & Incubate Purification Purification Mix & Incubate->Purification Stable Linkage Stable Linkage Purification->Stable Linkage G General Stability Hierarchy (Most Stable to Least Stable) Thioether Thioether Oxime Oxime Thioether->Oxime DBCO-Triazole DBCO-Triazole DBCO-Triazole->Oxime Amide (Staudinger) Amide (Staudinger) Amide (Staudinger)->Oxime Hydrazone Hydrazone Oxime->Hydrazone Tetrazine Linkage Tetrazine Linkage Tetrazine Linkage->Hydrazone

References

A Researcher's Guide to Validating Protein Labeling with DBCO-NHCO-PEG2-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a critical step in a wide array of applications, from fundamental cellular imaging to the development of targeted therapeutics. The choice of labeling chemistry can profoundly influence the yield, specificity, and functionality of the resulting protein conjugate. This guide provides an objective comparison of protein labeling using DBCO-NHCO-PEG2-NHS ester with other prevalent methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique.

The covalent modification of proteins is a cornerstone of modern biological research.[1] this compound is a popular reagent that facilitates the attachment of a dibenzocyclooctyne (DBCO) moiety to a protein. This DBCO group can then undergo a highly specific and bioorthogonal "click" reaction with an azide-tagged molecule, a process known as strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] This two-step strategy offers a powerful way to conjugate a wide variety of molecules, such as fluorophores, drugs, or biotin, to a protein of interest.[1]

The validation of any protein labeling strategy is paramount to ensure that the experimental results are reliable and reproducible. This involves confirming the successful conjugation, determining the degree of labeling, and assessing the impact of the label on the protein's structure and function.

Comparative Analysis of Protein Labeling Methods

The this compound method belongs to the broader category of amine-reactive labeling, which primarily targets the primary amines on lysine (B10760008) residues and the N-terminus of a protein.[4][5] While widely used, it is not the only approach available. Other common strategies include targeting thiol groups on cysteine residues with maleimide (B117702) chemistry or utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC).[6]

Each method presents its own set of advantages and disadvantages in terms of specificity, reaction conditions, and potential effects on the protein.

FeatureThis compound (SPAAC)Maleimide-Thiol ChemistryCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Target Residue Primary amines (Lysine, N-terminus)[4]Thiols (Cysteine)[6]Requires prior introduction of alkyne/azide
Specificity Moderate to high; depends on lysine accessibility[7]High; cysteine is a less abundant amino acid[6]Very high (bioorthogonal)[2]
Reaction Conditions pH 7.2-8.5[4][8]pH 6.5-7.5[2]Requires copper catalyst (can be toxic to cells)[2]
Reaction Speed Fast[3]FastVery Fast
Stability of Linkage Stable amide bond[4]Thioether bond; can undergo retro-Michael addition[2]Stable triazole ring[2]
Key Advantages Copper-free click chemistry, good for live cells[2][3]High specificity for cysteine[6]Fast kinetics, high efficiency[2]
Potential Drawbacks Potential for heterogeneous labeling[7]Requires a free cysteine; reducing agents can interfereCopper cytotoxicity[2]

Quantitative Performance Data

The efficiency of a labeling reaction is a critical parameter. The following table provides illustrative quantitative data that might be obtained when comparing different labeling methods on a model protein, such as Bovine Serum Albumin (BSA).

ParameterThis compoundMaleimide-PEG4-BiotinCuAAC (NHS-alkyne + Azide-fluorophore)
Degree of Labeling (DOL) 2-5 moles of label per mole of protein1-2 moles of label per mole of protein3-6 moles of label per mole of protein
Protein Recovery (%) >85%>90%>80%
Reaction Time 1-2 hours1-2 hours<1 hour
Functional Activity Retention (%) 80-95%90-100%75-90%

Note: The data presented in this table is illustrative and can vary depending on the protein, reagents, and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible protein labeling. Below are generalized protocols for labeling a protein using this compound and a maleimide-based reagent.

Protocol 1: Protein Labeling with this compound

This protocol outlines the general steps for labeling a protein with this compound.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.5)[4]

  • This compound

  • Anhydrous DMSO or DMF[2]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[2]

  • Desalting column or dialysis cassette for purification[1]

Procedure:

  • Protein Preparation: Prepare the protein solution in an amine-free buffer.[2]

  • Reagent Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a stock concentration (e.g., 10 mM).[2]

  • Labeling Reaction: Add a 10- to 40-fold molar excess of the dissolved DBCO reagent to the protein solution.[9]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[1]

  • Quenching: Stop the reaction by adding the quenching buffer to inactivate any unreacted NHS ester.[1]

  • Purification: Remove excess reagent and byproducts using a desalting column or dialysis.[1]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (e.g., at 280 nm) and the DBCO group (around 309 nm).[9]

Protocol 2: Protein Labeling with a Maleimide-Based Reagent

This protocol is for labeling a protein with a maleimide-containing reagent, targeting cysteine residues.

Materials:

  • Protein of interest (containing a free cysteine) in a suitable buffer (e.g., PBS, pH 6.5-7.5)

  • Maleimide-functionalized reagent (e.g., Maleimide-PEG4-Biotin)

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP), if cysteine reduction is needed

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: If necessary, reduce any disulfide bonds to generate free cysteines using a reducing agent like TCEP. Remove the reducing agent before proceeding.

  • Reagent Preparation: Dissolve the maleimide reagent in DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: The reaction can be quenched by adding a thiol-containing compound like β-mercaptoethanol or cysteine.

  • Purification: Purify the labeled protein using a desalting column or dialysis.

  • Characterization: Determine the DOL using an appropriate method, such as a HABA assay for biotin-labeled proteins.

Visualizing the Workflow and Chemistry

To better understand the processes involved, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

G cluster_reagents Reagents cluster_reaction Labeling Reaction cluster_products Products protein Protein with Primary Amine (-NH2) reaction Amide Bond Formation (pH 7.2-8.5) protein->reaction dbco_nhs This compound dbco_nhs->reaction labeled_protein DBCO-Labeled Protein reaction->labeled_protein nhs_byproduct NHS Byproduct reaction->nhs_byproduct G start Start: Protein Sample prep Protein Buffer Exchange (Amine-free buffer, pH 7.2-8.5) start->prep labeling Incubate Protein with DBCO-NHS Ester (1-2h, RT) prep->labeling reagent_prep Dissolve DBCO-NHS Ester in DMSO/DMF reagent_prep->labeling quench Quench Reaction (e.g., Tris buffer) labeling->quench purify Purify Labeled Protein (Desalting Column/Dialysis) quench->purify characterize Characterize Conjugate (DOL, Functional Assay) purify->characterize end End: Validated DBCO-Labeled Protein characterize->end G start Need to label a protein? q1 Does the protein have accessible cysteines? start->q1 q2 Is the use of a copper catalyst acceptable? q1->q2 No maleimide Use Maleimide Chemistry q1->maleimide Yes dbco_nhs Use DBCO-NHS Ester (SPAAC) q2->dbco_nhs No (e.g., live cells) cuaac Use NHS-alkyne (CuAAC) q2->cuaac Yes other_amine Consider other amine- reactive strategies dbco_nhs->other_amine

References

A Head-to-Head Comparison: DBCO-NHCO-PEG2-NHS Ester and its Alternatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. The choice of a chemical linker can significantly impact the stability, efficacy, and safety of the final product, be it an antibody-drug conjugate (ADC), a diagnostic reagent, or a functionalized nanoparticle. This guide provides an objective comparison of the versatile DBCO-NHCO-PEG2-NHS ester with other common crosslinkers, supported by experimental data and detailed protocols to inform your selection process.

At the forefront of bioorthogonal chemistry, the this compound leverages the power of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry reaction. This heterobifunctional linker features a dibenzocyclooctyne (DBCO) group for rapid and specific reaction with azide-modified molecules, an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines on proteins and other biomolecules, and a hydrophilic polyethylene (B3416737) glycol (PEG2) spacer. The PEG spacer enhances water solubility, reduces aggregation, and minimizes steric hindrance.[1][2][3]

This guide will delve into the performance of this compound in key applications, comparing it with traditional linkers like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and other cyclooctyne-based reagents.

Performance Comparison in Key Applications

The choice of linker is application-dependent. For advanced therapeutics like ADCs, the stability and hydrophilicity of a PEGylated DBCO linker are often advantageous. For more routine applications, such as enzyme-antibody conjugation for immunoassays, the well-established and economical SMCC linker remains a viable option.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker plays a critical role in the therapeutic's stability and efficacy. The DBCO-based SPAAC chemistry offers a significant advantage due to its bioorthogonality, preventing side reactions in complex biological media. The hydrophilicity imparted by the PEG spacer can also be beneficial when working with hydrophobic drug payloads, potentially allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.[4][5]

ParameterThis compoundSMCC (Amine-to-Thiol)Key Considerations
Reaction Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Amine-reactive NHS ester and thiol-reactive maleimideSPAAC is bioorthogonal and copper-free, making it suitable for in vivo applications.[4] SMCC chemistry is well-established but can be prone to side reactions with other nucleophiles.
Specificity High: DBCO reacts specifically with azides.Moderate: Maleimides can react with other nucleophiles besides thiols.The high specificity of SPAAC leads to more homogeneous conjugates.
Drug-to-Antibody Ratio (DAR) Can achieve higher DAR with hydrophobic drugs due to PEG spacer's hydrophilicity.[5]Limited by the number of available cysteine residues (native or engineered).Hydrophilic linkers can help overcome aggregation issues with high DARs.[5]
In Vivo Stability Stable triazole linkage.Stable thioether bond.Both form stable covalent bonds suitable for in vivo applications.
Cell Labeling

For labeling cell surface proteins, the biocompatibility of the conjugation chemistry is crucial. The copper-free nature of SPAAC makes DBCO-based linkers ideal for live-cell imaging and analysis.[6]

ParameterThis compoundAlternatives (e.g., Maleimide-based)Performance Insights
Biocompatibility High: Copper-free reaction avoids cytotoxicity.[7]Can be cytotoxic if a copper catalyst is required for other click chemistry reactions.DBCO-based labeling is well-suited for applications involving living cells.[6]
Labeling Efficiency High, with reported cell incorporation of 78-81% in some studies.[8]Variable, dependent on the number of available thiols on the cell surface.Flow cytometry data indicates high labeling efficiency with DBCO-based reagents.[6][8]
Signal-to-Noise Ratio Good, due to the high specificity of the reaction.Can be lower due to potential non-specific binding of maleimides.Bioorthogonal nature of SPAAC contributes to cleaner signals in imaging applications.
Surface Functionalization

The ability to functionalize surfaces, such as nanoparticles or microplates, is essential for a wide range of diagnostic and research applications. This compound provides a robust method for immobilizing biomolecules.

ParameterThis compoundEDC/NHS Chemistry (direct amine coupling)Key Advantages of DBCO Approach
Control over Orientation High: Two-step process allows for controlled immobilization.Low: Direct coupling can lead to random orientation of biomolecules.The sequential nature of the DBCO-based approach can be advantageous for maintaining the biological activity of immobilized proteins.
Immobilization Density Can achieve high density.Dependent on the density of primary amines on the surface.The efficiency of SPAAC allows for effective surface coverage.
Stability of Immobilized Molecule Stable triazole linkage.Stable amide bond.Both methods provide stable covalent attachment.

Reaction Kinetics

The kinetics of the conjugation reaction are critical for optimizing protocols and ensuring efficient labeling. The SPAAC reaction between DBCO and azides is known for its favorable kinetics.

ReactantsSecond-Order Rate Constant (k₂)ConditionsReference
Sulfo-DBCO-amine + 3-azido-L-alanine0.32 - 0.85 M⁻¹s⁻¹PBS (pH 7)[9][10]
Sulfo-DBCO-amine + 3-azido-L-alanine0.55 - 1.22 M⁻¹s⁻¹HEPES (pH 7)[9][10]
DBCO-modified Antibody + Azide (B81097)0.18 - 0.37 M⁻¹s⁻¹Various buffers[9][10]

Note: The presence of a PEG linker has been shown to enhance reaction rates by approximately 31 ± 16%.[9][10]

Experimental Protocols

Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the conjugation of an azide-containing payload to an antibody using this compound.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.4)

  • This compound (dissolved in DMSO)

  • Azide-modified drug payload

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Modification:

    • Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.[11]

    • Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.[12]

    • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes.[12]

    • Remove unreacted linker using a desalting column.

  • Payload Conjugation:

    • Add a 1.5- to 5-fold molar excess of the azide-modified payload to the DBCO-functionalized antibody.[11]

    • Incubate for 4-12 hours at room temperature or overnight at 4°C.[11]

  • Purification and Characterization:

    • Purify the ADC using size-exclusion chromatography to remove excess payload.

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.[4][13]

Protocol 2: Live Cell Surface Labeling

This protocol outlines the labeling of azide-modified cell surface glycans with a DBCO-functionalized fluorescent dye.

Materials:

  • Cells with azide groups incorporated into surface glycans (via metabolic labeling)

  • DBCO-functionalized fluorescent dye

  • Cell culture medium

  • PBS (pH 7.4)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • Wash the cells twice with PBS.

  • Labeling Reaction:

    • Incubate the cells with the DBCO-functionalized fluorescent dye in cell culture medium for 30-60 minutes at 37°C.

  • Washing and Analysis:

    • Wash the cells three times with PBS to remove unbound dye.

    • Analyze the labeled cells by flow cytometry or fluorescence microscopy.[6]

Protocol 3: Nanoparticle Functionalization

This protocol describes the functionalization of amine-modified nanoparticles with a targeting ligand using this compound.

Materials:

  • Amine-functionalized nanoparticles in a suitable buffer (e.g., MES buffer, pH 6.0)

  • This compound (dissolved in DMSO)

  • Azide-modified targeting ligand

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification method (e.g., dialysis or centrifugation)

Procedure:

  • Nanoparticle Activation:

    • Add a 20- to 50-fold molar excess of the this compound solution to the nanoparticle suspension.[14]

    • Incubate for 2 hours at room temperature with gentle mixing.[14]

    • Quench the reaction with the quenching solution for 15 minutes.

    • Purify the DBCO-functionalized nanoparticles.

  • Ligand Conjugation:

    • Add the azide-modified targeting ligand to the purified DBCO-nanoparticles.

    • Incubate for 4-12 hours at room temperature.[14]

  • Purification and Characterization:

    • Purify the final conjugated nanoparticles to remove excess ligand.

    • Characterize the nanoparticles for size, zeta potential, and conjugation efficiency.[14]

Visualizing the Workflow

To better understand the processes described, the following diagrams illustrate the experimental workflows.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation cluster_step3 Step 3: Purification & Characterization Antibody Antibody Incubate1 Incubate & Quench Antibody->Incubate1 DBCO_Linker This compound DBCO_Linker->Incubate1 DBCO_Antibody DBCO-Antibody Incubate1->DBCO_Antibody Incubate2 Incubate (SPAAC) DBCO_Antibody->Incubate2 Azide_Payload Azide-Payload Azide_Payload->Incubate2 ADC Antibody-Drug Conjugate Incubate2->ADC Purify Purify (SEC) ADC->Purify Characterize Characterize (DAR) Purify->Characterize

Caption: Workflow for ADC synthesis using this compound.

Cell_Labeling_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis Azide_Cells Azide-Modified Cells Incubate Incubate Azide_Cells->Incubate DBCO_Dye DBCO-Fluorescent Dye DBCO_Dye->Incubate Wash Wash Incubate->Wash Analyze Analyze (Flow Cytometry) Wash->Analyze

Caption: Workflow for live cell surface labeling via SPAAC.

Nanoparticle_Functionalization_Workflow cluster_step1 Step 1: Nanoparticle Activation cluster_step2 Step 2: Ligand Conjugation cluster_step3 Step 3: Purification & Characterization Amine_NP Amine-Nanoparticles Incubate1 Incubate & Quench Amine_NP->Incubate1 DBCO_Linker This compound DBCO_Linker->Incubate1 DBCO_NP DBCO-Nanoparticles Incubate1->DBCO_NP Incubate2 Incubate (SPAAC) DBCO_NP->Incubate2 Azide_Ligand Azide-Ligand Azide_Ligand->Incubate2 Functionalized_NP Functionalized Nanoparticles Incubate2->Functionalized_NP Purify Purify Functionalized_NP->Purify Characterize Characterize (Size, Zeta) Purify->Characterize

Caption: Workflow for nanoparticle functionalization.

References

Safety Operating Guide

Navigating the Safe Disposal of DBCO-NHCO-PEG2-NHS Ester: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of DBCO-NHCO-PEG2-NHS ester, a bifunctional linker commonly used in bioconjugation and click chemistry.

This compound is utilized for its ability to react with primary amines through its NHS ester group and with azides via its DBCO group in copper-free click chemistry reactions.[1][2] While specific safety data sheets (SDS) for this compound should always be consulted for definitive guidance, the following procedures are based on best practices for similar chemical compounds and are designed to provide essential safety and logistical information.

Hazard Identification and Personal Protective Equipment (PPE)

Based on information for structurally related compounds, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[3] Therefore, appropriate personal protective equipment should be worn at all times when handling this compound.

Hazard CategoryRecommended Personal Protective Equipment (PPE)
Skin Irritation Chemical-resistant gloves (e.g., nitrile), lab coat.[3]
Eye Irritation Safety glasses with side shields or goggles.[3]
Respiratory Irritation Use in a well-ventilated area or with a fume hood. Avoid breathing dust.[3]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[4] This ensures that the material is handled in an environmentally safe and compliant manner.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired solid this compound in a clearly labeled and sealed container. The container must be compatible with the chemical and marked with its full chemical name.[4]

  • Liquid Waste (Solutions): If the compound is dissolved in a solvent, it should be collected in a designated waste container for halogenated or non-halogenated organic solvents, depending on the solvent used.[4] Do not mix with aqueous waste or other incompatible chemical waste streams.[4]

  • Contaminated Labware: Any materials that have come into direct contact with the compound, such as pipette tips, tubes, and weighing paper, should be disposed of in a designated solid chemical waste container.[4]

2. Storage Pending Disposal:

  • Store the sealed waste container in a designated, well-ventilated chemical waste storage area.[4]

  • Ensure the storage area is away from incompatible materials.[4] The compound should be stored desiccated at -20°C for long-term stability.[5][6]

3. Spill and Cleanup Procedure:

In the event of a spill, the following cleanup procedures should be followed:

  • Dry Spills: For solid material, use dry clean-up procedures to avoid generating dust.[3] Sweep or vacuum the spilled material and place it in a clean, dry, sealable, and labeled container for disposal.[3]

  • Wet Spills: If the material is in a solution, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Decontamination: Wash the spill area thoroughly with large amounts of water.[3] Prevent runoff from entering drains.[3]

4. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[4]

  • Provide them with the full chemical name and any available safety data sheet information.[4]

G Figure 1. Decision Workflow for this compound Disposal cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Disposal A Unused/Expired Solid B Solution in Solvent D Collect in Labeled, Sealed Container A->D C Contaminated Labware E Collect in Designated Solvent Waste Container B->E F Collect in Solid Chemical Waste Container C->F G Store in Designated Waste Area D->G E->G F->G H Contact EHS for Professional Disposal G->H

Figure 1. Decision Workflow for this compound Disposal.

References

Personal protective equipment for handling DBCO-NHCO-PEG2-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for DBCO-NHCO-PEG2-NHS Ester

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of the product.

Core Safety Principles:

This compound and similar bioconjugation reagents require careful handling to minimize exposure and maintain their reactivity. The primary hazards are associated with irritation and potential toxicity. Therefore, appropriate personal protective equipment (PPE) and engineering controls are mandatory.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound[1]:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes[1][2][3].

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required to prevent skin contact[1][2].

  • Body Protection: A lab coat and closed-toe shoes are necessary to protect skin and clothing[1][2].

  • Respiratory Protection: When handling the solid powder, a dust mask (e.g., N95) is recommended to avoid inhalation[4].

Hazard Identification and Classification

While specific toxicological properties of this compound may not be fully elucidated, data from similar compounds suggest the following potential hazards[1]:

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is critical for both safety and experimental success.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in its original container at -20°C in a tightly sealed, light-protected environment[5][6][7][8]. It is crucial to keep the compound desiccated to prevent hydrolysis of the NHS ester[8][9][10].

Preparation and Handling
  • Equilibration: Before opening, allow the vial to equilibrate to room temperature to prevent water condensation inside, which can hydrolyze the NHS ester[9].

  • Engineering Controls: All handling of the compound, especially the solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1].

  • Solvent Preparation: Use anhydrous solvents such as DMSO or DMF to dissolve the NHS ester to maintain its reactivity[5][7][9][10].

  • Personal Hygiene: Avoid all personal contact, including inhalation[11]. Do not eat, drink, or smoke when using this product[1][11]. Wash hands thoroughly after handling[1][11].

Experimental Workflow Diagram

G cluster_receiving Receiving & Storage cluster_prep Preparation cluster_use Experimental Use cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect for Damage receive->inspect store Store at -20°C (Desiccated, Light-Protected) inspect->store equilibrate Equilibrate to Room Temp store->equilibrate weigh Weigh in Fume Hood equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve reaction Perform Bioconjugation Reaction dissolve->reaction segregate Segregate Waste reaction->segregate dispose Dispose as Chemical Waste segregate->dispose

Handling Workflow for this compound

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Designated Waste Container: All waste generated from the use of this compound should be considered chemical waste and segregated from regular trash[4]. Use a designated, clearly labeled, and sealed waste container made of a material compatible with the solvents used (e.g., high-density polyethylene)[4].

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound" and any other information required by your institution's Environmental Health and Safety (EHS) department[4].

Managing Different Waste Streams
  • Unused or Expired Solid Compound:

    • Do not dispose of the solid powder in the regular trash[4].

    • Collect the original vial containing the unused or expired product in your designated chemical waste container[4].

  • Solutions:

    • For aqueous solutions from labeling reactions, ensure the reactive NHS ester is quenched before collection. This can be achieved by adjusting the pH to between 7 and 8.5 and allowing the solution to stand for several hours to ensure complete hydrolysis of the NHS ester[4].

    • Transfer the quenched solution to your designated aqueous hazardous waste container[4]. Do not dispose of solutions down the drain without explicit permission from your institution's EHS department[4].

  • Contaminated Labware and Debris:

    • All solid materials that have come into contact with the compound, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, should be collected in a designated solid hazardous waste container[4].

Disposal Workflow Diagram

G cluster_waste_generation Waste Generation cluster_collection Collection & Segregation cluster_final_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Tips) solid_container Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Unused/Quenched Solutions liquid_container Liquid Hazardous Waste Container liquid_waste->liquid_container unused_product Expired/Unused Solid chemical_container Chemical Waste Container unused_product->chemical_container ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup chemical_container->ehs_pickup

Disposal Workflow for this compound Waste

References

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